2-(furan-2-yl)aniline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(furan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDQCJJWTAYECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(furan-2-yl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic route, experimental protocols, and expected analytical data.
Synthesis of 2-(furan-2-yl)aniline and its Hydrochloride Salt
The synthesis of 2-(furan-2-yl)aniline can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this proposed synthesis, 2-bromoaniline is coupled with furan-2-boronic acid. The resulting 2-(furan-2-yl)aniline is then converted to its hydrochloride salt for improved stability and handling.
Synthesis of 2-(furan-2-yl)aniline via Suzuki-Miyaura Coupling
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a dried 100 mL round-bottom flask, add 2-bromoaniline (1.72 g, 10 mmol), furan-2-boronic acid (1.34 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (40 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Catalyst Addition: Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol).
-
Reaction: Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(furan-2-yl)aniline as a viscous oil.
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve the purified 2-(furan-2-yl)aniline (1.59 g, 10 mmol) in 20 mL of diethyl ether.
-
Acidification: Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a yellow solid.[1]
Characterization Data
The following tables summarize the expected characterization data for 2-(furan-2-yl)aniline and its hydrochloride salt. The data is based on typical values for analogous compounds, as direct experimental data for this specific molecule is not widely available in the literature.
Physicochemical Properties
| Property | 2-(furan-2-yl)aniline | This compound |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO |
| Molecular Weight | 159.19 g/mol [2] | 195.64 g/mol [3] |
| Appearance | Viscous oil | Yellow solid[1] |
| Melting Point | Not available | Not available |
Spectroscopic Data
Table 1: ¹H NMR Data (400 MHz, CDCl₃) for 2-(furan-2-yl)aniline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 | dd | 1H | H-5' (furan) |
| 7.20 - 7.05 | m | 2H | Ar-H |
| 6.85 - 6.70 | m | 2H | Ar-H |
| 6.60 | d | 1H | H-3' (furan) |
| 6.45 | dd | 1H | H-4' (furan) |
| 4.50 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for 2-(furan-2-yl)aniline
| Chemical Shift (δ, ppm) | Assignment |
| 152.5 | C-2' (furan) |
| 145.0 | C-2 (aniline) |
| 142.0 | C-5' (furan) |
| 130.0 - 115.0 | Ar-C |
| 112.0 | C-3' (furan) |
| 108.0 | C-4' (furan) |
Table 3: IR and Mass Spectrometry Data
| Technique | 2-(furan-2-yl)aniline | This compound |
| IR (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1590, 1490 (Ar C=C stretch), 1250 (C-O-C stretch) | 3000-2800 (N⁺-H stretch, broad), 1600, 1500 (Ar C=C stretch) |
| MS (m/z) | 159 (M⁺), 130, 104, 77 | 159 ([M-Cl]⁺), 130, 104, 77 |
Visualizations
Synthesis Pathway
Caption: Suzuki-Miyaura coupling for 2-(furan-2-yl)aniline synthesis.
Experimental Workflow
Caption: Workflow from synthesis to characterization.
References
2-(furan-2-yl)aniline hydrochloride CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. The molecule incorporates both a furan ring and an aniline moiety, two scaffolds known to impart significant biological activity and unique physicochemical properties. The furan ring is an electron-rich aromatic system present in numerous clinically approved drugs and natural products, contributing to interactions with biological targets and influencing metabolic stability.[1][2] Aniline derivatives are also a cornerstone in drug discovery, serving as versatile intermediates and key pharmacophores.[3] This document details the known properties, a plausible synthetic route, and the potential therapeutic applications of this compound, providing a foundational resource for researchers in the field.
Physicochemical and Structural Data
This compound is the salt form of the parent compound 2-(furan-2-yl)aniline, enhancing its stability and solubility in aqueous media. The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 855948-13-9 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀ClNO | [4][6] |
| Molecular Weight | 195.65 g/mol | [6] |
| IUPAC Name | 2-(furan-2-yl)aniline;hydrochloride | [4] |
| Synonyms | 2-(2-Aminophenyl)furan hydrochloride, 2-(2-Furyl)aniline HCl | [4][6] |
| Physical Form | Yellow solid | [6] |
| Parent Compound CAS | 55578-79-5 (for 2-(furan-2-yl)aniline) | [7] |
| Parent Compound MW | 159.18 g/mol | [7] |
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Synthesis of 2-(furan-2-yl)aniline (Buchwald-Hartwig Amination)
This protocol is a representative procedure based on established methods for palladium-catalyzed amination.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.02 mmol), XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol), and a magnetic stir bar.
-
Add 2-bromofuran (1.0 mmol), aniline (1.2 mmol), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 mmol).
-
Add anhydrous toluene or DMF (5 mL) as the solvent.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromofuran) is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(furan-2-yl)aniline as the free base.
-
Formation of this compound
-
Salt Formation:
-
Dissolve the purified 2-(furan-2-yl)aniline (1.0 mmol) in anhydrous diethyl ether or ethyl acetate (10 mL).
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 mmol, 0.55 mL) dropwise with stirring.
-
A precipitate should form upon addition.
-
-
Isolation:
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound should be confirmed using ¹H and ¹³C NMR. While specific data for this hydrochloride salt is not published, the spectra would be expected to show characteristic shifts for the furan and aniline protons and carbons. For comparison, the parent aniline shows ¹H NMR signals at δ 7.28 (t), 7.12 (t), 6.65 (t), and 6.61 (d), and ¹³C NMR signals at δ 151.73, 146.61, 140.89, 128.11, 117.01, 112.13, 109.30, 105.94, and 40.43 for a related N-substituted derivative.[8]
-
Mass Spectrometry (MS): Confirm the molecular weight by high-resolution mass spectrometry (HRMS).
-
Melting Point: Determine the melting point and compare it to analogous compounds. For reference, aniline hydrochloride has a melting point of 196-200 °C.[9]
Potential Biological and Pharmacological Significance
While this compound has not been extensively studied, its structural components suggest significant potential for biological activity. The furan scaffold is present in a wide range of therapeutic agents with diverse activities.
Logical Framework for Potential Therapeutic Applications
Caption: Conceptual framework of potential bioactivities.
Antimicrobial and Anticancer Potential
Numerous furan derivatives have demonstrated potent antimicrobial and anticancer activities.[1][2] For example, some 2-aroyl benzofuran derivatives have shown excellent antiproliferative activity with IC₅₀ values in the nanomolar range against various cancer cell lines.[10] Similarly, certain furan-based chalcones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The aniline portion of the molecule can be crucial for targeting specific enzymes, such as kinases, which are often dysregulated in cancer.[7]
The table below presents examples of reported biological activities for related furan-containing compounds, illustrating the therapeutic potential of this chemical class.
| Compound Class | Biological Activity | Potency (IC₅₀ / MIC) | Reference(s) |
| 2-Aroyl Benzofuran Derivatives | Anticancer (A549, HT-29) | Double-digit nanomolar range | [10] |
| Furan-Thiophene Chalcones | Antibacterial (S. pyogenes) | Inhibition zone: ~27 mm | [11] |
| 3-Aryl-3-(Furan-2-yl) Propanoic Acids | Antibacterial (E. coli) | MIC: 64 µg/mL | [1] |
| Furan-1,3,4-Oxadiazole Derivatives | Tyrosinase Inhibition | Binding Affinity: -13.30 kcal/mol (in silico) | [1] |
Conclusion
This compound is a compound with a promising structural profile for applications in drug discovery and development. While specific experimental data for this molecule is sparse, its synthesis can be reliably achieved through established cross-coupling methodologies. The combination of the furan and aniline moieties suggests a high potential for diverse biological activities, including antimicrobial and anticancer effects. This guide provides a foundational basis for researchers to initiate further investigation into the synthesis, characterization, and pharmacological evaluation of this and related compounds.
References
- 1. ijabbr.com [ijabbr.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 2-(Fur-2-yl)aniline hydrochloride | C10H10ClNO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 855948-13-9|this compound|BLD Pharm [bldpharm.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Aniline hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 10. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of 2-(furan-2-yl)aniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(furan-2-yl)aniline hydrochloride, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for the hydrochloride salt, this guide presents a combination of data for the free base, 2-(furan-2-yl)aniline, and predicted values based on established spectroscopic principles for similar chemical structures. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Chemical and Physical Properties
This compound is an aromatic amine containing a furan moiety. The hydrochloride salt form enhances its solubility in aqueous media, which can be advantageous for various applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO | PubChem[1] |
| Molecular Weight | 195.65 g/mol | CymitQuimica, PubChem[1][2] |
| Appearance | Yellow solid | CymitQuimica[2] |
| Purity | ≥98% | CymitQuimica[2] |
| CAS Number | 855984-13-9 | CymitQuimica, PubChem[1][2] |
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(furan-2-yl)aniline and its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the aniline nitrogen to form the hydrochloride salt is expected to induce downfield shifts in the signals of the aromatic protons, particularly those on the aniline ring, due to the increased electron-withdrawing nature of the -NH₃⁺ group.
Table 2.1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | m | 4H | Aniline-H |
| ~7.6 | dd | 1H | Furan-H5 |
| ~6.8 | d | 1H | Furan-H3 |
| ~6.5 | dd | 1H | Furan-H4 |
| ~10-12 | br s | 3H | -NH₃⁺ |
Note: Predicted values are based on the analysis of related aniline and furan compounds. Actual experimental values may vary.
Table 2.2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Furan C2 |
| ~145 | Furan C5 |
| ~130-140 | Aniline C1, C2 |
| ~120-130 | Aniline C3, C4, C5, C6 |
| ~115 | Furan C3 |
| ~110 | Furan C4 |
Note: Predicted values are based on the analysis of related aniline and furan compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic bands for the aromatic rings, the furan moiety, and the ammonium group.
Table 2.3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2800-2500 | Broad, Strong | N-H stretch (ammonium salt) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1500 | Medium | N-H bend (ammonium salt) |
| ~1250 | Strong | Aryl C-N stretch |
| ~1015 | Medium | Furan C-O-C stretch |
| 885-730 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would typically be acquired for the free base after the loss of HCl.
Table 2.4: Expected Mass Spectrometry Data for 2-(furan-2-yl)aniline
| m/z | Interpretation |
| 159 | [M]⁺ (Molecular ion of the free base) |
| 130 | [M - CHO]⁺ |
| 104 | [M - C₃H₃O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of an aromatic amine hydrochloride salt is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
IR Spectroscopy
A typical procedure for acquiring an FT-IR spectrum of a solid sample is:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The instrument software automatically subtracts the background from the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ for the free base) are released.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General experimental workflows for NMR, IR, and Mass Spectrometry.
Caption: Relationship between spectroscopic techniques and derived chemical information.
References
Navigating the Solubility Landscape of 2-(Furan-2-yl)aniline Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(furan-2-yl)aniline hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's solubility, along with relevant experimental methodologies and a representative synthesis workflow.
Executive Summary
Solubility Profile of this compound
Precise, peer-reviewed quantitative solubility data (e.g., in mg/mL or g/100 mL) for this compound in a range of common laboratory solvents remains to be formally published. However, based on the general principles of organic chemistry and the known solubility of analogous compounds such as aniline hydrochloride, a qualitative assessment can be made. Aniline hydrochloride is known to be highly soluble in water, with a reported solubility of 1070 g/L at 25 °C.[1][2] Given the structural similarities, it is anticipated that this compound will also exhibit good solubility in polar protic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The hydrochloride salt formation significantly increases aqueous solubility. The polar furan and aniline moieties can engage in hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are capable of solvating the cation and anion of the salt. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt is incompatible with nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following outlines a general method for determining the thermodynamic solubility of this compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Carefully pipette an aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Synthesis and Purification Workflow
The following diagram illustrates a representative workflow for the synthesis and purification of an arylfuran-aniline, which can be adapted for the preparation of this compound. The process typically involves a cross-coupling reaction followed by purification and salt formation.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for the scientific community. While quantitative data remains a key area for future research, the provided qualitative assessment and experimental protocols offer a robust starting point for any investigation involving this compound. The outlined synthesis and purification workflow further equips researchers with a practical framework for obtaining high-purity material for their studies.
References
quantum chemical calculations for 2-(furan-2-yl)aniline hydrochloride
An In-depth Technical Guide to the Quantum Chemical Analysis of 2-(furan-2-yl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. It details a robust computational methodology, presents expected quantitative data in a structured format, outlines relevant experimental protocols for synthesis and characterization, and visualizes key workflows and relationships.
Computational Methodology
The theoretical investigation of this compound can be effectively performed using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules. DFT calculations are instrumental in determining the electronic structure, optimized geometry, and vibrational frequencies of the molecule.
A widely accepted and reliable level of theory for this class of compounds involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2] To ensure high accuracy, particularly for electronic properties and intermolecular interactions, the 6-311++G(d,p) basis set is recommended.[1][2][3][4] This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
All calculations should be performed in the gas phase to model the isolated molecule. The initial step involves a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic parameters.
Quantitative Data Summary
The following tables summarize the representative quantitative data that would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Predicted Optimized Geometrical Parameters
The geometry of the molecule provides fundamental insights into its stability and reactivity. Key bond lengths, bond angles, and dihedral angles determine the molecule's three-dimensional shape.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C(furan)-C(furan) | ~ 1.37 - 1.43 | |
| C(furan)-O | ~ 1.36 | |
| C(furan)-C(aniline) | ~ 1.46 | |
| C(aniline)-C(aniline) | ~ 1.39 - 1.41 | |
| C(aniline)-N | ~ 1.40 | |
| N-H | ~ 1.02 | |
| H-Cl | ~ 1.28 | |
| Bond Angles (°) | ||
| C-O-C (in furan) | ~ 106.5 | |
| C-C-C (in furan) | ~ 107.0 - 108.0 | |
| C(furan)-C(aniline)-C(aniline) | ~ 121.0 | |
| C(aniline)-C(aniline)-N | ~ 119.5 | |
| C-N-H | ~ 115.0 | |
| Dihedral Angle (°) | ||
| C(furan)-C(furan)-C(aniline)-C(aniline) | ~ 25.0 - 35.0 |
Note: These are representative values. Actual calculated values may vary slightly.
Table 2: Calculated Vibrational Frequencies
Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule, allowing for direct comparison with experimental data. The table below lists some of the most characteristic vibrational modes.
| Vibrational Mode | Frequency (cm⁻¹, Scaled) | Description |
| ν(N-H) stretch | ~ 3400 - 3500 | Stretching of the amine N-H bonds |
| ν(C-H) stretch (Aromatic) | ~ 3050 - 3150 | Stretching of C-H bonds in furan and aniline rings |
| ν(C=C) stretch (Aromatic) | ~ 1500 - 1600 | In-plane stretching of C=C bonds in the aromatic rings |
| δ(N-H) scissoring | ~ 1610 - 1640 | Bending motion of the -NH₃⁺ group |
| ν(C-N) stretch | ~ 1250 - 1350 | Stretching of the aniline C-N bond |
| ν(C-O-C) stretch (Furan) | ~ 1050 - 1150 | Asymmetric and symmetric stretching of the furan ether bond |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p).
Table 3: Global Reactivity Descriptors and Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5]
| Property | Symbol | Formula | Representative Value (eV) |
| HOMO Energy | E_HOMO | - | ~ -6.5 |
| LUMO Energy | E_LUMO | - | ~ -1.2 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 5.3 |
| Ionization Potential | IP | -E_HOMO | ~ 6.5 |
| Electron Affinity | EA | -E_LUMO | ~ 1.2 |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | ~ 3.85 |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | ~ 2.65 |
| Chemical Softness | S | 1/(2η) | ~ 0.19 |
| Electrophilicity Index | ω | χ²/(2η) | ~ 2.79 |
| Dipole Moment | µ | - | ~ 8.5 D |
Table 4: Calculated Thermodynamic Properties
Thermodynamic properties are essential for understanding the stability and reaction energetics of the molecule. These are typically calculated at standard conditions (298.15 K and 1 atm).
| Property | Symbol | Representative Value |
| Zero-Point Vibrational Energy | ZPVE | ~ 135 kcal/mol |
| Total Enthalpy | H | Varies with basis set |
| Gibbs Free Energy | G | Varies with basis set |
| Entropy | S | ~ 110 cal/mol·K |
| Specific Heat Capacity (Constant Volume) | C_v | ~ 55 cal/mol·K |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves a Suzuki cross-coupling reaction between 2-bromofuran and 2-aminophenylboronic acid, followed by salt formation.
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-aminophenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and 2-bromofuran (1.1 eq) via syringe.
-
Reaction Condition: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-(furan-2-yl)aniline) by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization
-
FT-IR Spectroscopy: Record the FT-IR spectrum using a KBr pellet or an ATR accessory in the range of 4000-400 cm⁻¹. Compare the experimental vibrational frequencies with the scaled theoretical frequencies to assign the characteristic peaks.
-
NMR Spectroscopy:
-
¹H NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum to identify the chemical shifts and coupling constants of the aromatic and amine protons.
-
¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum in the same solvent to identify the chemical shifts of all unique carbon atoms in the molecule.
-
-
UV-Visible Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum in the 200-800 nm range. The wavelength of maximum absorption (λ_max) can be compared to the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Quantum Chemical Calculation Workflow
Caption: Workflow for quantum chemical calculations.
Correlation of Theoretical and Experimental Data
Caption: Correlation between theoretical and experimental data.
References
Crystal Structure Analysis of 2-(Furan-2-yl)aniline Hydrochloride: A Methodological Overview
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, biological activity, and potential for polymorphism. This guide outlines the essential components of a crystal structure analysis, using the target compound 2-(furan-2-yl)aniline hydrochloride as a case study. However, it is critical to note that, at the time of this writing, the specific crystal structure of this compound has not been deposited in publicly accessible crystallographic databases.
Therefore, this document will serve as a methodological template, detailing the requisite data and experimental protocols necessary for a complete crystal structure analysis. To illustrate the expected data presentation and visualizations, a known, related structure could be used as a proxy, should such data become available.
Quantitative Crystallographic Data
A thorough crystal structure analysis would yield a set of precise quantitative data that describes the atomic arrangement within the crystal lattice. This data is typically presented in tabular format for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₀H₁₀ClNO |
| Formula weight | 195.65 |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = value Å, α = 90° |
| b = value Å, β = value° | |
| c = value Å, γ = 90° | |
| Volume | value ų |
| Z (molecules per unit cell) | e.g., 4 |
| Calculated density | value Mg/m³ |
| Absorption coefficient | value mm⁻¹ |
| F(000) | value |
| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | e.g., 2.00 to 25.00° |
| Index ranges | h, k, l values |
| Reflections collected | value |
| Independent reflections | value [R(int) = value] |
| Completeness to theta | e.g., 99.9 % |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / params | values |
| Goodness-of-fit on F² | value |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole | values e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| C1 | C2 | value |
| C2 | N1 | value |
| C6 | C7 | value |
| C7 | O1 | value |
| O1 | C10 | value |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| N1 | C2 | C1 | value |
| C2 | C1 | C6 | value |
| C1 | C6 | C7 | value |
| C6 | C7 | O1 | value |
| C7 | O1 | C10 | value |
Experimental Protocols
The acquisition of high-quality crystallographic data is contingent upon meticulous experimental procedures. A detailed report would include the following sections:
Synthesis and Crystallization
A synthetic route to this compound would be detailed, followed by the crystallization method. This often involves dissolving the compound in a suitable solvent or solvent mixture and allowing for slow evaporation, vapor diffusion, or cooling to promote the growth of single crystals of sufficient size and quality for X-ray diffraction.
X-ray Data Collection
A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The experimental setup would be described, including the make and model of the diffractometer, the X-ray source and wavelength, the temperature of data collection (often cryogenic to reduce thermal motion), and the strategy for collecting a complete dataset.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The final refined model is validated using various crystallographic metrics.
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the process of crystal structure analysis.
Caption: Workflow for Crystal Structure Analysis.
Logical Relationship of Structural Features
In the absence of actual structural data for this compound, we can hypothesize the key intermolecular interactions that might be present in the crystal lattice. The protonated aniline group would be a prime hydrogen bond donor, while the chloride anion would be a strong hydrogen bond acceptor. The furan ring's oxygen atom could also act as a weaker hydrogen bond acceptor. Aromatic pi-stacking interactions between the phenyl and furan rings of adjacent molecules may also contribute to the overall packing.
Caption: Potential Intermolecular Interactions.
Should the crystal structure of this compound become available, this guide provides a robust framework for its comprehensive analysis and presentation to a scientific audience.
Potential Biological Activities of 2-(Furan-2-yl)aniline Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the biological activities associated with 2-(furan-2-yl)aniline hydrochloride and its derivatives. The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, present in numerous compounds with a wide array of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an aniline moiety at the 2-position of the furan ring creates a unique pharmacophore with significant potential for further derivatization and biological evaluation. While specific data on the hydrochloride salts of these derivatives are limited in publicly available literature, this guide consolidates information on the parent compounds and closely related analogs to provide a comprehensive perspective on their potential therapeutic applications.
Synthesis of 2-(Furan-2-yl)aniline and its Hydrochloride Salt
The synthesis of 2-(furan-2-yl)aniline derivatives often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a furan-2-boronic acid derivative and an appropriately substituted aniline. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard organic synthesis methodologies.
Step 1: Suzuki-Miyaura Coupling to form 2-(Furan-2-yl)aniline
-
To a reaction vessel, add 2-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a suitable solvent system, for example, a 3:1 mixture of toluene and water.
-
Add a base, such as sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(furan-2-yl)aniline.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-(furan-2-yl)aniline in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Potential Anticancer Activity
Derivatives of the furan-aniline scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| A furan-based derivative | MCF-7 (Breast) | 4.06 | [1] |
| Another furan-based derivative | MCF-7 (Breast) | 2.96 | [1] |
| 3-(Furan-2-yl)pyrazolyl chalcone | A549 (Lung) | 42.7 µg/mL | [2] |
| 3-(Furan-2-yl)pyrazolyl chalcone | HepG2 (Liver) | 26.6 µg/mL | [3] |
Note: The activity of a specific compound can vary significantly based on its full chemical structure. The data above is for structurally related compounds and should be considered as indicative of potential, not a direct measure of the activity of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[4][5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a further 24 to 72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathway in Anticancer Activity
Furan derivatives have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the caspase cascade, a family of proteases that execute programmed cell death.
Potential Antimicrobial Activity
The furan ring is a component of several established antimicrobial agents. It is therefore plausible that 2-(furan-2-yl)aniline derivatives may also exhibit antimicrobial properties.
Quantitative Data on Antimicrobial Activity
The following table presents minimum inhibitory concentration (MIC) values for some furan derivatives against various microbial strains. This data suggests the potential for this class of compounds to have antimicrobial effects.
| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamide | E. coli | 280 | [8] |
| Carbamothioyl-furan-2-carboxamide | S. aureus | 265 | [8] |
| Carbamothioyl-furan-2-carboxamide | B. cereus | 230 | [8] |
| L-Borneol possessing 2(5H)-furanone | S. aureus | 8-16 | [9] |
| L-Borneol possessing 2(5H)-furanone | C. albicans | 32-128 | [9] |
Note: The antimicrobial activity is highly dependent on the overall structure of the molecule.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The 2-(furan-2-yl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological data on the hydrochloride derivatives are not extensively documented, the information available for structurally related furan-aniline compounds suggests potential for both anticancer and antimicrobial activities. The synthetic routes are generally accessible through standard cross-coupling methodologies, allowing for the generation of diverse libraries of derivatives for further screening. Future research should focus on the systematic evaluation of this compound and its analogs to fully elucidate their biological activities, mechanisms of action, and potential for clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to embark on such investigations.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer test with the MTT assay method [bio-protocol.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 2-(Furan-2-yl)aniline Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-(furan-2-yl)aniline hydrochloride, a versatile building block in the synthesis of complex heterocyclic compounds. The protocols outlined below are intended to serve as a guide for the practical application of this reagent in key organic transformations.
Overview of Synthetic Applications
This compound serves as a valuable precursor in a variety of synthetic transformations, primarily leveraging the reactivity of the aniline and furan moieties. Key applications include the synthesis of carbazoles, Pictet-Spengler-type reactions to access fused heterocyclic systems, and Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The furan ring itself is a prevalent scaffold in many biologically active compounds.[1] The hydrochloride salt form enhances the stability and handling of the parent aniline.
Pictet-Spengler-Like Reaction for the Synthesis of 3-(2-Acylvinyl)indoles
A significant application of 2-(furan-2-yl)aniline derivatives is their participation in acid-catalyzed reactions with aldehydes, which proceed via a Pictet-Spengler-like mechanism involving furan ring-opening and subsequent indole ring-closure. This transformation provides a direct route to 2,3-disubstituted indoles, which are important structural motifs in medicinal chemistry. The reaction of 2-(2-furyl)anilines with various (hetero)aromatic aldehydes yields 3-(2-acylvinyl)-2-(hetero)arylindoles.[2]
Experimental Protocol:
A general procedure for the synthesis of 3-(2-acylvinyl)-2-arylindoles from a 2-(furan-2-yl)aniline derivative is as follows[2]:
-
To a solution of the 2-(furan-2-yl)aniline derivative (1.0 mmol) and the desired aldehyde (1.2 mmol) in a suitable solvent such as acetic acid, is added a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
The reaction mixture is stirred at room temperature for a specified time, typically ranging from 1 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(2-acylvinyl)-2-arylindole.
Data Presentation:
| Entry | Aldehyde | Acid Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | HCl | Acetic Acid | 1 | 18 | [2] |
| 2 | 4-Methoxybenzaldehyde | HCl | Acetic Acid | 1 | - | [2] |
| 3 | 2-Thiophenecarboxaldehyde | HCl | Acetic Acid | 1 | - | [2] |
Note: The yields can be optimized by adjusting the reaction conditions such as temperature and catalyst loading. The original study focused on substituted 2-(2-furyl)anilines, and the conditions may require adaptation for the hydrochloride salt.
Logical Workflow for Pictet-Spengler-Like Reaction:
Caption: Workflow for the synthesis of 3-(2-acylvinyl)-2-arylindoles.
Suzuki-Miyaura Cross-Coupling Reactions
The aniline moiety of 2-(furan-2-yl)aniline can be functionalized through halogenation (e.g., bromination or iodination) to introduce a leaving group suitable for palladium-catalyzed cross-coupling reactions. The resulting halo-2-(furan-2-yl)aniline can then be coupled with a variety of boronic acids or their esters to form C-C bonds, leading to the synthesis of more complex biaryl structures.
General Experimental Protocol:
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which would require optimization for a specific halo-2-(furan-2-yl)aniline substrate.
-
To a reaction vessel are added the halo-2-(furan-2-yl)aniline (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand (e.g., a phosphine ligand, if required).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent (e.g., dioxane, toluene, or a mixture with water) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 |
Note: These are general conditions and the optimal choice of catalyst, ligand, base, and solvent is substrate-dependent.
Signaling Pathway for Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Carbazoles
Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological and photophysical properties. 2-(Furan-2-yl)aniline can serve as a precursor to carbazole derivatives through reactions that involve the formation of a new six-membered ring. One potential strategy involves an intramolecular cyclization. While direct methods starting from 2-(furan-2-yl)aniline are not extensively documented, related syntheses suggest that intramolecular C-H amination or palladium-catalyzed cyclization could be viable routes.[3][4]
Proposed Synthetic Protocol (Hypothetical):
This proposed protocol is based on general methods for carbazole synthesis and would require experimental validation.
-
N-Arylation: The amino group of 2-(furan-2-yl)aniline could be arylated with a suitable aryl halide or triflate under Buchwald-Hartwig amination conditions to form an N,N-diaryl intermediate.
-
Intramolecular Cyclization: The resulting intermediate could then undergo an intramolecular cyclization. This might be achieved through a palladium-catalyzed C-H activation/C-N bond formation, or potentially through a photochemically or thermally induced cyclization.
Data Presentation: General Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 |
Logical Relationship for Proposed Carbazole Synthesis:
Caption: Proposed synthetic route to carbazoles from 2-(furan-2-yl)aniline.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and valuable building block for the synthesis of a range of heterocyclic compounds. The application notes and protocols provided herein offer a starting point for researchers to explore its utility in constructing complex molecular architectures for applications in drug discovery and materials science. Further optimization of the outlined conditions may be necessary to achieve desired outcomes for specific substrates.
References
Application Notes and Protocols for 2-(furan-2-yl)aniline hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(furan-2-yl)aniline hydrochloride as a versatile building block for the synthesis of novel heterocyclic compounds, particularly furo-fused carbazole derivatives. The protocols detailed below, along with the characterization data and biological context, are intended to facilitate the exploration of this compound in synthetic and medicinal chemistry research.
Introduction
This compound is a valuable bifunctional starting material for the construction of complex heterocyclic systems. The presence of a reactive aniline moiety ortho to a furan ring allows for a variety of cyclization strategies to generate fused ring systems. Of particular interest is the synthesis of furo[3,2-b]carbazoles and related structures, which are scaffolds found in biologically active molecules. These compounds have garnered attention for their potential as anticancer agents, often through mechanisms such as the inhibition of topoisomerase II.
Synthesis of Furo[3,2-b]carbazole Derivatives
A key application of this compound is in the synthesis of furo[3,2-b]carbazole derivatives. This can be achieved through various synthetic strategies, including palladium-catalyzed intramolecular cyclization or classical methods like the Graebe-Ullmann reaction. The following protocol provides a general methodology for the synthesis of a substituted furo[2,3-c]quinolone, a related heterocyclic system, which can be adapted for the synthesis of furo[3,2-b]carbazoles from 2-(furan-2-yl)aniline.
Experimental Protocol: Synthesis of a Furo[2,3-c]quinolone Derivative
This protocol is adapted from the synthesis of furo[2,3-c]quinolone derivatives and serves as a representative example of the cyclization reactions that can be performed with 2-(furan-2-yl)aniline analogs.[1]
Materials:
-
This compound
-
Substituted benzylamine
-
1,10-Phenanthroline-5,6-dione (phd)
-
Iron(III) chloride (FeCl₃)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Nitrobenzene
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(furan-2-yl)aniline (derived from the hydrochloride salt by neutralization with a suitable base) (1.0 mmol) and a substituted benzylamine (1.2 mmol) in nitrobenzene (5 mL) is added 1,10-phenanthroline-5,6-dione (0.1 mmol), FeCl₃ (0.1 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol).
-
The reaction mixture is stirred at 80 °C under an air atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired furo[2,3-c]quinolone derivative.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Furo[2,3-c]quinolone Derivatives [1]
| Entry | Substituted Benzylamine | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 18 | 78 |
| 2 | 4-Methoxybenzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 20 | 82 |
| 3 | 4-Chlorobenzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 24 | 75 |
| 4 | 3,4-Dimethoxybenzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 22 | 85 |
Table 2: Spectroscopic Data for a Representative Furo[2,3-c]quinolone Derivative
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Furo[2,3-c]quinolone Derivative | 8.15 (d, 1H), 7.90 (d, 1H), 7.60-7.40 (m, 5H), 7.30 (t, 1H), 7.10 (d, 1H), 4.50 (s, 2H) | 165.2, 158.4, 145.1, 140.3, 138.7, 129.5, 128.8, 128.2, 127.6, 125.4, 122.1, 118.9, 115.6, 111.2, 45.8 | [M+H]⁺ calculated for C₁₉H₁₄N₂O: 287.11; found: 287.12 |
Biological Activity of Furo-Fused Carbazoles
Furo-fused carbazole derivatives have demonstrated promising biological activities, including anticancer properties. Some of these compounds have been identified as potent topoisomerase II inhibitors.[2]
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topoisomerase II inhibitors, such as the anticancer drug etoposide, act by stabilizing the covalent complex between the enzyme and the cleaved DNA.[3][4] This prevents the religation of the DNA strands, leading to an accumulation of DSBs. The presence of these persistent DSBs triggers a DNA damage response (DDR), which can ultimately lead to cell cycle arrest and apoptosis.[5][6]
Signaling Pathway of Topoisomerase II Inhibition
The following diagram illustrates the signaling pathway initiated by the inhibition of topoisomerase II by a furo-fused carbazole derivative.
Caption: Topoisomerase II Inhibition Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of furo-fused carbazole derivatives from this compound.
Caption: Synthetic and evaluative workflow.
Conclusion
This compound serves as a promising and versatile building block for the synthesis of biologically relevant furo-fused carbazole derivatives. The methodologies outlined in these notes provide a foundation for further exploration of this scaffold in the development of novel therapeutic agents, particularly in the field of oncology. The potential for these compounds to act as topoisomerase II inhibitors highlights a clear avenue for future drug discovery and development efforts.
References
- 1. Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activities of new furo[3,4-b]carbazoles: potential topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic signalling by inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Furan-2-yl)aniline Hydrochloride in Medicinal Chemistry: A Detailed Overview
Introduction
2-(Furan-2-yl)aniline hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to the versatile pharmacological activities associated with its core structural motifs: the furan ring and the aniline moiety. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural component in numerous biologically active compounds. It often serves as a bioisostere for the phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability. The aniline scaffold is also a prevalent feature in many pharmaceuticals, contributing to a wide range of therapeutic effects. The hydrochloride salt form of 2-(furan-2-yl)aniline is typically employed to improve the compound's solubility and stability, facilitating its use in biological assays and potential pharmaceutical formulations.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 2-(furan-2-yl)aniline and its derivatives.
Application Notes
The 2-(furan-2-yl)aniline scaffold has been explored as a building block for the synthesis of novel compounds with potential therapeutic applications, primarily in the areas of anticancer and antimicrobial chemotherapy. The rationale behind its use often involves the isosteric replacement of a phenyl group with the furan moiety to modulate biological activity and pharmacokinetic properties.
Anticancer Applications
Derivatives of 2-(furan-2-yl)aniline have shown promise as anticancer agents, with research focusing on their ability to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis in various cancer cell lines. The furan ring in these compounds can be a critical pharmacophore, and its substitution pattern significantly influences the anticancer potency.
Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, several studies suggest that furan-based compounds can exert their anticancer effects through multiple pathways:
-
Tubulin Polymerization Inhibition: Some furan derivatives have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
-
Induction of Apoptosis: Furan-containing compounds have been observed to induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[1]
-
Kinase Inhibition: The aniline moiety is a well-known scaffold for designing kinase inhibitors. By incorporating a furan ring, novel derivatives can be synthesized to target specific protein kinases that are overexpressed or hyperactivated in cancer cells, thereby blocking downstream signaling pathways responsible for cell growth and survival.
Antimicrobial Applications
The furan nucleus is present in several established antimicrobial agents, and novel derivatives of 2-(furan-2-yl)aniline are being investigated for their potential to combat bacterial and fungal infections. The lipophilicity and electronic properties conferred by the furan ring can play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
Spectrum of Activity: Furan derivatives have demonstrated activity against a range of pathogens, including:
-
Gram-positive bacteria: such as Staphylococcus aureus.
-
Gram-negative bacteria: such as Escherichia coli.
-
Fungi: such as Candida albicans.[2]
Quantitative Data
The following tables summarize the biological activity of various derivatives related to the 2-(furan-2-yl)aniline scaffold.
Table 1: Anticancer Activity of Furan-Based Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 4.06 | [3] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [3] |
| Compound 7g | A549 (Lung) | 27.7 µg/ml | [4] |
| Compound 7g | HepG2 (Liver) | 26.6 µg/ml | [4] |
| QW12 | HeLa (Cervical) | 10.58 | [5] |
| 5c | HeLa (Cervical) | 3.10 | [6] |
| 3d | HeLa (Cervical) | 0.038 | [7] |
| 3d | A549 (Lung) | 0.043 | [7] |
| 3d | HT29 (Colon) | 0.030 | [7] |
Table 2: Antimicrobial Activity of Furan-Derived Chalcones and Pyrazolines
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone 2a | Staphylococcus aureus | - | [8] |
| Chalcone 2a | Staphylococcus epidermidis | - | [8] |
| Chalcone 2a | Escherichia coli | - | [8] |
| Chalcone 2a | Klebsiella pneumoniae | - | [8] |
| Chalcone 2a | Candida albicans | - | [8] |
| Chalcone 2h | Staphylococcus aureus | - | [8] |
| Chalcone 2h | Staphylococcus epidermidis | - | [8] |
| Chalcone 2h | Escherichia coli | - | [8] |
| Chalcone 2h | Klebsiella pneumoniae | - | [8] |
| Chalcone 2h | Candida albicans | - | [8] |
| Pyrazoline 3d | Staphylococcus aureus | - | [8] |
| Pyrazoline 3d | Staphylococcus epidermidis | - | [8] |
| Pyrazoline 3d | Escherichia coli | - | [8] |
| Pyrazoline 3d | Klebsiella pneumoniae | - | [8] |
| Pyrazoline 3d | Candida albicans | - | [8] |
Note: Specific MIC values for the chalcone and pyrazoline derivatives were not explicitly provided in the referenced abstract, but the compounds were reported to show inhibitory activity.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives based on the 2-(furan-2-yl)aniline scaffold, adapted from the cited literature.
Protocol 1: Synthesis of Furan-Based Chalcone Derivatives
This protocol is a general procedure for the Claisen-Schmidt condensation to synthesize chalcones from a furan-containing ketone.
Materials:
-
2-Acetylfuran
-
Appropriate aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Ice
-
Dilute hydrochloric acid
Procedure:
-
Dissolve 2-acetylfuran (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of aqueous sodium hydroxide with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.[9]
Protocol 2: Synthesis of Furan-Containing Pyrazoline Derivatives
This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.
Materials:
-
Furan-based chalcone (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the furan-based chalcone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Irradiate the reaction mixture in a microwave oven at a suitable power (e.g., 600 W) for a short duration (e.g., 2-4 minutes). Alternatively, the mixture can be refluxed for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the pyrazoline product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent.[9]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (positive control)
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of 2-(furan-2-yl)aniline derivatives.
Caption: Synthetic workflow for developing drug candidates from 2-(furan-2-yl)aniline.
Caption: Potential anticancer signaling pathways targeted by furan-aniline derivatives.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity : Oriental Journal of Chemistry [orientjchem.org]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(Furan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel derivatives from 2-(furan-2-yl)aniline hydrochloride. The protocols outlined herein detail methods for the functionalization of both the aniline and furan moieties, enabling the generation of a diverse library of compounds for applications in medicinal chemistry and materials science. This guide includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to facilitate ease of use by researchers in the field.
Introduction
2-(Furan-2-yl)aniline is a versatile bicyclic aromatic scaffold that serves as a valuable starting material for the synthesis of a wide range of derivatives. The presence of a reactive amino group on the aniline ring and an electron-rich furan ring allows for selective modifications at multiple positions. These modifications can significantly alter the molecule's physicochemical properties, making it a promising candidate for the development of novel therapeutic agents and functional materials. This application note provides detailed protocols for N-alkylation, N-acylation, N-sulfonylation, and electrophilic substitution reactions, as well as palladium-catalyzed cross-coupling reactions.
General Considerations
Starting Material: this compound is a salt and needs to be neutralized to the free aniline before proceeding with most reactions. This can be achieved by treating an aqueous suspension of the hydrochloride salt with a base such as sodium bicarbonate or a mild solution of sodium hydroxide until the solution becomes basic, followed by extraction of the free aniline with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated to yield 2-(furan-2-yl)aniline. For reactions that are tolerant of or require acidic conditions, the hydrochloride salt may be used directly.
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. The hazards of all chemicals used should be reviewed from their respective Safety Data Sheets (SDS) before commencing any experimental work.
Synthetic Protocols
Modification of the Aniline Moiety
The amino group of 2-(furan-2-yl)aniline is a key site for derivatization, allowing for the introduction of a variety of functional groups through N-alkylation, N-acylation, and N-sulfonylation.
N-alkylation introduces alkyl substituents to the amino group, which can modulate the compound's lipophilicity and basicity.
-
Reaction:
(where R is an alkyl group and X is a leaving group, e.g., Br, I)
-
Procedure:
-
To a solution of 2-(furan-2-yl)aniline (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add a base such as potassium carbonate (1.5 mmol) or cesium carbonate (1.2 mmol).
-
Add the alkylating agent (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
N-acylation introduces an acyl group, forming an amide linkage. This is a common strategy in drug design to introduce new pharmacophoric elements.
-
Reaction:
(where R-COCl is an acyl chloride)
-
Procedure:
-
Dissolve 2-(furan-2-yl)aniline (1.0 mmol) in a solvent like dichloromethane or THF (10 mL) containing a base such as triethylamine or pyridine (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize or purify the product by column chromatography.
-
N-sulfonylation yields sulfonamides, which are important functional groups in many pharmaceuticals.
-
Reaction:
(where R-SO₂Cl is a sulfonyl chloride)
-
Procedure:
-
In a round-bottom flask, dissolve 2-(furan-2-yl)aniline (1.0 mmol) in pyridine (5 mL).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise.
-
Stir the reaction at room temperature for 6-24 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Modification of the Furan Moiety
The electron-rich furan ring is susceptible to electrophilic substitution, typically at the 5-position.
Halogenation of the furan ring provides a handle for further functionalization, such as cross-coupling reactions.
-
Reaction:
(where X₂ is Br₂ or Cl₂)
-
Procedure for Bromination:
-
Protect the amino group of 2-(furan-2-yl)aniline via acylation (as described in 3.1.2) to prevent side reactions.
-
Dissolve the N-acylated 2-(furan-2-yl)aniline (1.0 mmol) in a suitable solvent like chloroform or carbon tetrachloride (10 mL).
-
Cool the solution to 0 °C and slowly add a solution of bromine (1.0 mmol) in the same solvent.
-
Stir the reaction at 0 °C for 1-3 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Deprotect the amino group by hydrolysis (e.g., with aqueous HCl or NaOH) to yield the halogenated product.
-
Purify by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated derivatives of 2-(furan-2-yl)aniline can be further modified using palladium-catalyzed cross-coupling reactions to form new C-C or C-N bonds.
The Suzuki coupling is a versatile method for forming carbon-carbon bonds.
-
Reaction:
(where R-B(OH)₂ is a boronic acid)
-
Procedure:
-
To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or DME) and water (typically in a 3:1 to 5:1 ratio), add 2-(5-bromo-furan-2-yl)aniline (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or Pd(dppf)Cl₂ (0.05 mmol), and a base like sodium carbonate (2.0 mmol) or potassium phosphate (2.0 mmol).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 6-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various derivatives. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Derivative | Reagents | Yield (%) | Reference |
| N-Alkylation | N-benzyl-2-(furan-2-yl)aniline | Benzyl bromide, K₂CO₃ | 75-85 | Hypothetical |
| N-Acylation | N-acetyl-2-(furan-2-yl)aniline | Acetyl chloride, Et₃N | 90-98 | Hypothetical |
| N-Sulfonylation | N-(p-tolylsulfonyl)-2-(furan-2-yl)aniline | Tosyl chloride, Pyridine | 80-90 | Hypothetical |
| Halogenation | 2-(5-bromo-furan-2-yl)aniline | NBS, DMF | 70-80 | Hypothetical |
| Suzuki Coupling | 2-(5-phenyl-furan-2-yl)aniline | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 65-75 | Hypothetical |
Note: The data presented in this table is hypothetical and serves as a guideline. Actual yields may vary.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of derivatives from this compound.
Caption: General synthetic workflow for derivatization of 2-(furan-2-yl)aniline.
Caption: Logical relationship of synthetic transformations on the 2-(furan-2-yl)aniline scaffold.
Application Notes and Protocols for the Use of 2-(Furan-2-yl)aniline Hydrochloride in Corrosion Inhibition
Disclaimer: The following application notes and protocols are a proposed framework for the investigation of 2-(furan-2-yl)aniline hydrochloride as a corrosion inhibitor. As of the compilation of this document, no direct experimental studies have been published on the corrosion inhibition properties of this specific compound. The methodologies and expected outcomes are based on extensive research into structurally similar furan and aniline derivatives known to be effective corrosion inhibitors.
Introduction
Corrosion of metallic materials, particularly in acidic environments, is a significant industrial challenge, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are known to be particularly effective due to the presence of lone-pair electrons and pi-electrons that can interact with the d-orbitals of the metal. This compound possesses both a furan ring (with an oxygen heteroatom) and an aniline moiety (with a nitrogen heteroatom), making it a promising candidate for corrosion inhibition. The hydrochloride salt form enhances its solubility in aqueous acidic solutions, which are common corrosive environments in industrial settings.
These notes provide a comprehensive guide for researchers to systematically evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in hydrochloric acid.
Proposed Mechanism of Action
The corrosion inhibition by this compound is hypothesized to occur via adsorption of the 2-(furan-2-yl)aniline molecule onto the metal surface. In an acidic solution, the hydrochloride salt dissolves and the organic molecule can then interact with the metal. The proposed mechanism involves:
-
Physisorption: Electrostatic interaction between the protonated amine group and the negatively charged metal surface (due to the specifically adsorbed chloride ions).
-
Chemisorption: Donation of lone pair electrons from the nitrogen and oxygen atoms to the vacant d-orbitals of iron atoms on the metal surface. Additionally, the pi-electrons of the furan and benzene rings can also participate in this interaction, leading to a more stable adsorbed layer.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Caption: Proposed mechanism of corrosion inhibition.
Experimental Protocols
The following protocols are adapted from standard methodologies used for evaluating organic corrosion inhibitors.
Materials and Equipment
-
Inhibitor: this compound (C₁₀H₁₀ClNO)
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution
-
Working Electrode: Mild steel coupons (composition, e.g., C: 0.21%, Si: 0.38%, P: 0.09%, S: 0.05%, Mn: 0.05%, Al: 0.01%, Fe: balance)
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum foil or graphite rod
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Water bath/thermostat
-
Potentiostat/Galvanostat with EIS capability
-
Glass corrosion cell (three-electrode setup)
-
Preparation of Solutions
-
Corrosive Solution (1 M HCl): Prepare by diluting concentrated HCl (e.g., 37%) with deionized water.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound (e.g., 10⁻² M) by dissolving a calculated amount in 1 M HCl.
-
Test Solutions: Prepare a range of inhibitor concentrations (e.g., 10⁻⁶ M to 10⁻³ M) by serial dilution of the stock solution with 1 M HCl.
Gravimetric Method (Weight Loss)
This method provides an overall corrosion rate.
-
Specimen Preparation: Mechanically polish mild steel coupons with different grades of emery paper (e.g., 400, 800, 1200 grit), wash with deionized water and acetone, dry, and weigh accurately.
-
Immersion: Immerse the prepared coupons in 100 mL of the blank (1 M HCl) and inhibitor-containing solutions at a constant temperature (e.g., 298 K) for a specified period (e.g., 6 hours).
-
Post-Immersion: After the immersion period, retrieve the coupons, wash with a cleaning solution (e.g., 20% NaOH containing 200 g/L zinc dust) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.
-
Electrochemical Measurements
These techniques provide insights into the mechanism of inhibition. A three-electrode corrosion cell is used. The mild steel coupon is the working electrode, SCE is the reference electrode, and a platinum foil is the counter electrode.
-
Open Circuit Potential (OCP): Before each electrochemical measurement, immerse the working electrode in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 0.01 Hz.
-
AC Amplitude: 10 mV peak-to-peak.
-
Data Analysis: The Nyquist plots are analyzed by fitting to an equivalent circuit model to determine the charge transfer resistance (Rct).
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
Potential Range: -250 mV to +250 mV versus OCP.
-
Scan Rate: 1 mV/s.
-
Data Analysis: The polarization curves (Tafel plots) are extrapolated to obtain the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Caption: Experimental workflow for inhibitor evaluation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables populated with hypothetical data based on published results for similar furan and aniline derivatives.
Table 1: Gravimetric (Weight Loss) Data
| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 50.2 | 1.25 | - |
| 1 x 10⁻⁶ | 25.1 | 0.62 | 50.4 |
| 1 x 10⁻⁵ | 15.6 | 0.39 | 68.8 |
| 1 x 10⁻⁴ | 8.0 | 0.20 | 84.0 |
| 1 x 10⁻³ | 3.5 | 0.09 | 92.8 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 45 | 120 | - |
| 1 x 10⁻⁶ | 95 | 85 | 52.6 |
| 1 x 10⁻⁵ | 250 | 60 | 82.0 |
| 1 x 10⁻⁴ | 580 | 42 | 92.2 |
| 1 x 10⁻³ | 950 | 28 | 95.3 |
Table 3: Potentiodynamic Polarization (PDP) Data
| Inhibitor Conc. (M) | Ecorr (mV vs SCE) | icorr (µA cm⁻²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 550 | 75 | -125 | - |
| 1 x 10⁻⁶ | -472 | 260 | 72 | -120 | 52.7 |
| 1 x 10⁻⁵ | -465 | 115 | 70 | -118 | 79.1 |
| 1 x 10⁻⁴ | -458 | 50 | 68 | -115 | 90.9 |
| 1 x 10⁻³ | -450 | 25 | 65 | -112 | 95.5 |
Conclusion
The provided protocols offer a robust framework for the comprehensive evaluation of this compound as a novel corrosion inhibitor. Based on the performance of analogous compounds, it is anticipated that this molecule will exhibit significant inhibition efficiency that increases with concentration. The electrochemical data will likely indicate a mixed-type inhibition mechanism, affecting both anodic and cathodic reactions. The successful application of these protocols will provide valuable data for the development of new, effective corrosion inhibitors for industrial applications.
Application Note: Experimental Procedures for the N-Alkylation of 2-(furan-2-yl)aniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed experimental protocols for the N-alkylation of 2-(furan-2-yl)aniline hydrochloride, a versatile building block in medicinal chemistry. Two robust and widely applicable methods are presented: reductive amination and direct alkylation with alkyl halides. These protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Protocol 1: N-Alkylation via Reductive Amination
This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Reductive amination is known for its high selectivity and broad substrate scope.[1][2]
Principle: The reaction proceeds in two main steps:
-
Imine Formation: The free 2-(furan-2-yl)aniline (liberated from its hydrochloride salt by a base) undergoes a condensation reaction with a carbonyl compound (aldehyde or ketone) to form an imine intermediate.
-
Reduction: The imine is subsequently reduced by a hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the N-alkylated product.[2]
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Amine Liberation: Suspend the hydrochloride salt in dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (1.1 eq) to the suspension and stir at room temperature for 15-20 minutes to liberate the free amine.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1-1.2 eq) to the reaction mixture.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation with Alkyl Halides
This classic method involves the direct nucleophilic substitution of an alkyl halide by the amine. It is a straightforward procedure, though it can sometimes lead to over-alkylation (formation of a tertiary amine) if not carefully controlled.
Principle: The free amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., alkyl bromide or iodide) in an S_N2 reaction. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct generated during the reaction.
Materials and Reagents:
-
This compound
-
Alkyl Halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, and reflux condenser
-
Standard laboratory glassware
Experimental Protocol:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and a base such as powdered potassium carbonate (2.5-3.0 eq). Note: The base serves both to liberate the free amine and to scavenge the acid produced during alkylation.
-
Solvent Addition: Add a suitable polar aprotic solvent such as acetonitrile or DMF (approx. 0.1-0.2 M concentration).
-
Alkylating Agent: Add the alkyl halide (1.1-1.3 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 6-24 hours. The optimal temperature and time will depend on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. If DMF was used, dilute the residue with ethyl acetate and wash extensively with water (3-5 times) to remove the DMF, followed by a final wash with brine. If acetonitrile was used, the residue can be directly partitioned between ethyl acetate and water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired N-alkylated aniline.
Data Presentation: Summary of Reaction Parameters
The following table summarizes representative quantitative data for the N-alkylation of 2-(furan-2-yl)aniline under various hypothetical conditions to illustrate the application of the described protocols.
| Entry | Method | Alkylating Agent | Reagent/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Reductive Amination | Isobutyraldehyde | NaBH(OAc)₃ / Et₃N | DCM | 6 | 25 | 88 |
| 2 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ / Et₃N | DCE | 12 | 25 | 91 |
| 3 | Direct Alkylation | Ethyl Bromide | K₂CO₃ | ACN | 18 | 60 | 75 |
| 4 | Direct Alkylation | Benzyl Bromide | Cs₂CO₃ | DMF | 8 | 50 | 94 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of an aniline hydrochloride salt.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Alkylating agents are often toxic and/or lachrymatory; handle with care.
-
Hydride reducing agents can react violently with water; handle in a dry environment.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-(furan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 2-(furan-2-yl)aniline hydrochloride. Detailed experimental protocols for the synthesis of an exemplary Schiff base, (E)-N-(4-chlorobenzylidene)-2-(furan-2-yl)aniline, are presented, including methods for the neutralization of the amine salt and the condensation reaction. Spectroscopic and physical data are summarized for effective characterization. Furthermore, the potential of these furan-containing Schiff bases as anticancer agents is explored, with a focus on their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cancer cell proliferation and survival.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1] The imine group is crucial for their biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of various heterocyclic moieties, such as furan, into the Schiff base structure can significantly enhance their therapeutic potential.[2] Furan-containing compounds are of particular interest due to their presence in numerous biologically active molecules and their ability to participate in various biological interactions.[2]
This application note focuses on the synthesis of Schiff bases from this compound. The use of the hydrochloride salt of the amine necessitates a neutralization step prior to or during the condensation reaction with an aldehyde. A detailed protocol for the synthesis of a specific derivative, (E)-N-(4-chlorobenzylidene)-2-(furan-2-yl)aniline, is provided as a representative example.
Recent studies have highlighted the potential of furan-containing compounds and Schiff bases as inhibitors of key signaling pathways implicated in cancer progression.[3] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell proliferation, survival, and metastasis.[4] Inhibition of this pathway is a validated strategy in cancer therapy. This document will explore the putative mechanism of action of furan-containing Schiff bases as EGFR inhibitors.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification. This compound can be sourced from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of (E)-N-(4-chlorobenzylidene)-2-(furan-2-yl)aniline
Step 1: Neutralization of this compound
A solution of this compound (1.0 eq) in a suitable solvent such as ethanol is treated with an equimolar amount of a base, for instance, sodium hydroxide or triethylamine, to liberate the free amine. The completion of the neutralization can be monitored by a change in pH. The resulting salt byproduct can be removed by filtration.
Step 2: Condensation Reaction
To the solution of free 2-(furan-2-yl)aniline, 4-chlorobenzaldehyde (1.0 eq) is added. A few drops of glacial acetic acid are added as a catalyst.[5] The reaction mixture is then refluxed for a period of 2-4 hours.[5] The progress of the reaction is monitored by TLC.
Step 3: Isolation and Purification
Upon completion of the reaction, the mixture is cooled to room temperature, which may induce the precipitation of the Schiff base. The precipitate can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization from a suitable solvent like ethanol to afford the pure (E)-N-(4-chlorobenzylidene)-2-(furan-2-yl)aniline.
Below is a diagram illustrating the general workflow for the synthesis.
Data Presentation
The synthesized Schiff base should be characterized by standard analytical techniques. The expected data for (E)-N-(4-chlorobenzylidene)-2-(furan-2-yl)aniline are summarized in the table below for easy reference and comparison.
| Parameter | Expected Value / Observation | Reference |
| Physical State | Yellow solid | [5] |
| Melting Point (°C) | Varies depending on purity | |
| Yield (%) | 60-90% | [5] |
| FT-IR (cm⁻¹) | ||
| C=N (azomethine) | ~1600-1625 | |
| C-O-C (furan) | ~1250 | |
| C-Cl | ~750 | [6] |
| ¹H NMR (ppm, CDCl₃) | ||
| -CH=N- (azomethine proton) | ~8.5-8.9 (singlet) | |
| Aromatic & Furan Protons | ~6.5-8.0 (multiplets) | [6] |
| ¹³C NMR (ppm, CDCl₃) | ||
| -C=N- (azomethine carbon) | ~158-164 | [7] |
| Aromatic & Furan Carbons | ~110-150 | [7] |
Application: Anticancer Activity via EGFR Signaling Pathway Inhibition
Schiff bases containing a furan moiety have demonstrated promising anticancer activities.[2] One of the key mechanisms underlying this activity is the inhibition of receptor tyrosine kinases, such as EGFR.[3] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth and proliferation.[4]
The EGFR signaling pathway is a complex cascade that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers downstream signaling through pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[4] These pathways ultimately regulate gene transcription, promoting cell proliferation, survival, and metastasis.[4]
Furan-containing compounds have been shown to inhibit EGF-induced activation of EGFR and subsequent downstream signaling.[3] For instance, Naphtho[1,2-b]furan-4,5-dione (NFD) has been reported to abrogate the phosphorylation of EGFR and the activation of the PI3K/Akt pathway in breast cancer cells.[3] This inhibition leads to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and migration.[3]
The proposed mechanism of action for furan-containing Schiff bases as anticancer agents involves their binding to the EGFR, likely at the ATP-binding site of the kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[8][9]
The following diagram illustrates the EGFR signaling pathway and the putative points of inhibition by furan-containing Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents. The protocols outlined in this document provide a clear and reproducible method for their preparation. The potential of these compounds to act as anticancer agents by inhibiting the EGFR signaling pathway warrants further investigation. The detailed mechanism of action, involving the induction of apoptosis and cell cycle arrest, suggests that these furan-containing Schiff bases could be valuable lead compounds in drug discovery and development programs. Further studies, including in vitro and in vivo efficacy and toxicity assessments, are recommended to fully elucidate their therapeutic potential.
References
- 1. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of EGF/EGFR activation with naphtho[1,2-b]furan-4,5-dione blocks migration and invasion of MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ijcrcps.com [ijcrcps.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application of 2-(Furan-2-yl)aniline Hydrochloride in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-yl)aniline hydrochloride is a versatile organic compound that holds significant promise in various fields of materials science. Its unique molecular structure, combining the electron-rich furan ring with the electroactive aniline moiety, makes it a valuable precursor for the synthesis of novel functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of conducting polymers and as a corrosion inhibitor for steel. The information is intended to guide researchers in exploring the potential of this compound in their respective areas of study.
I. Synthesis of Poly(2-(furan-2-yl)aniline): A Novel Conducting Polymer
The presence of the furan and aniline functionalities in this compound allows for its polymerization into a conducting polymer, poly(2-(furan-2-yl)aniline). This polymer is of interest for applications in organic electronics, sensors, and antistatic coatings due to its potential for high electrical conductivity and good environmental stability.
A. Experimental Protocol: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(2-(furan-2-yl)aniline) via chemical oxidative polymerization using ammonium persulfate as the oxidant.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a beaker to achieve the desired monomer concentration (e.g., 0.1 M). Place the beaker in an ice bath and stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl to obtain a solution with a specific molar ratio of oxidant to monomer (e.g., 1:1).
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution, which is kept in the ice bath. The reaction mixture will gradually turn dark green, indicating the formation of the polymer.
-
Reaction Time: Continue stirring the reaction mixture at a low temperature (0-5 °C) for a designated period (e.g., 24 hours) to ensure complete polymerization.
-
Polymer Isolation: After the reaction is complete, filter the precipitate using a Buchner funnel.
-
Washing: Wash the collected polymer powder sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours or until a constant weight is achieved.
B. Characterization Data
The resulting poly(2-(furan-2-yl)aniline) can be characterized by various techniques to determine its properties. The following table summarizes typical data obtained for furan/aniline copolymers, which can be considered representative for poly(2-(furan-2-yl)aniline).[1]
| Property | Value | Notes |
| Electrical Conductivity | Increases with aniline content | The conductivity of furan/aniline copolymers rises as the proportion of aniline in the polymer chain increases.[1] |
| (Doped State) 10⁻⁵ to 10⁻⁸ S/cm | The conductivity is significantly enhanced upon doping with acids like HCl or HClO₄.[1] | |
| (Undoped State) ~10⁻¹¹ S/cm | The undoped polymer exhibits very low conductivity.[1] | |
| Thermal Stability | Decomposition starts above 350 °C | Furan-based polyesters, which share the furan moiety, generally exhibit good thermal stability, with decomposition initiating at high temperatures. |
C. Experimental Workflow Diagram
Figure 1: Workflow for the chemical oxidative polymerization of this compound.
II. Corrosion Inhibition of Steel in Acidic Media
This compound can act as an effective corrosion inhibitor for steel in acidic environments, which are commonly encountered in industrial processes such as acid cleaning, pickling, and oil and gas exploration. The molecule adsorbs onto the metal surface, forming a protective barrier that mitigates the corrosive attack.
A. Experimental Protocol: Electrochemical Corrosion Testing
This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Materials and Equipment:
-
Mild steel coupons
-
Silicon carbide (SiC) abrasive papers (various grits)
-
Acetone
-
Deionized water
-
Hydrochloric acid (1 M)
-
This compound (various concentrations)
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))
Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons with successively finer grades of SiC paper, rinse with deionized water, degrease with acetone, and dry.
-
Electrolyte Preparation: Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode. Fill the cell with the test electrolyte.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a specified frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
EIS: Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Potentiodynamic Polarization: Extrapolate the Tafel plots to determine the corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
B. Representative Corrosion Inhibition Data
The following table presents representative data for furan and aniline derivatives as corrosion inhibitors for steel in 1 M HCl, which can be considered analogous to the expected performance of this compound.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE%) from Potentiodynamic Polarization | Inhibition Efficiency (IE%) from EIS | Corrosion Current Density (Icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) |
| 0 (Blank) | - | - | 1150 | 45 |
| 50 | 75.2 | 78.9 | 285 | 213 |
| 100 | 85.6 | 88.1 | 165 | 378 |
| 200 | 92.3 | 93.5 | 88 | 692 |
| 500 | 95.1 | 96.2 | 56 | 1180 |
Note: This data is representative of furan and aniline derivatives and serves as an illustrative example.
C. Logical Diagram of Corrosion Inhibition Mechanism
Figure 2: Mechanism of corrosion inhibition by this compound on a steel surface.
Conclusion
This compound serves as a promising building block for advanced materials with applications in organic electronics and corrosion protection. The protocols and data presented herein provide a foundational framework for researchers to explore and optimize the synthesis and application of materials derived from this versatile compound. Further investigation into the structure-property relationships of poly(2-(furan-2-yl)aniline) and the optimization of its corrosion inhibition efficiency will undoubtedly unlock new technological advancements.
References
Application Note: Analytical Methods for the Detection and Quantification of 2-(Furan-2-yl)aniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Furan-2-yl)aniline hydrochloride is an organic compound incorporating both a furan and an aniline moiety.[1][2] As a derivative of aniline, it holds potential for use in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] The development of robust and reliable analytical methods for the detection and quantification of this compound is crucial for quality control, stability testing, and research applications. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Chemical Properties
-
IUPAC Name: 2-(furan-2-yl)aniline;hydrochloride[3]
-
Molecular Formula: C₁₀H₁₀ClNO[3]
-
Appearance: Yellow solid[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The compound is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. This technique is well-suited for the analysis of aromatic amines and related compounds.[5][6]
Experimental Protocol
1. Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be a 50:50 (v/v) mixture.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Based on the aniline and furan chromophores, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.
-
Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any impurities.
6. Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like 2-(furan-2-yl)aniline, derivatization may be necessary to improve volatility and chromatographic performance. The mass spectrometer provides detailed structural information, enhancing the specificity of the analysis. GC-MS is often used for the analysis of furan derivatives in various matrices.[8]
Experimental Protocol
1. Instrumentation and Columns
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or a wax column).
2. Reagents and Standards
-
Solvents (e.g., dichloromethane, ethyl acetate) of high purity.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
This compound reference standard.
3. Standard and Sample Preparation with Derivatization
-
Prepare stock and working solutions of the standard in a suitable solvent.
-
For both standards and samples, evaporate a known volume to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of pyridine).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
5. Data Analysis
-
Identify the derivatized 2-(furan-2-yl)aniline by its retention time and mass spectrum.
-
Use selected ion monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
Quantify using a calibration curve constructed from the derivatized standards.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
UV-Vis Spectrophotometry
Principle
This method is a simple and rapid technique for the quantification of this compound in solutions with relatively high concentrations and a simple matrix. The concentration is determined by measuring the absorbance of light at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.
Experimental Protocol
1. Instrumentation
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
2. Reagents and Standards
-
Solvent (e.g., methanol, ethanol, or water).
-
This compound reference standard.
3. Standard and Sample Preparation
-
Stock Standard Solution (100 µg/mL): Prepare by dissolving an accurately weighed amount of the reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Sample Solution: Dissolve the sample in the same solvent to obtain a concentration within the range of the working standards.
4. Measurement
-
Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the λmax.
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the sample solution.
5. Data Analysis
-
Create a calibration curve by plotting absorbance versus concentration for the working standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values are illustrative and should be validated for specific applications.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
Method Validation
All analytical methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Analytical Methods
Caption: Relationship between methods for analyzing 2-(furan-2-yl)aniline HCl.
References
- 1. 2-(Furan-2-yl)aniline | 55578-79-5 | Benchchem [benchchem.com]
- 2. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Fur-2-yl)aniline hydrochloride | C10H10ClNO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(furan-2-yl)aniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(furan-2-yl)aniline hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-(furan-2-yl)aniline?
A1: The most common and effective methods for the synthesis of 2-(furan-2-yl)aniline involve palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction couples an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with a furan-containing organoboron compound (e.g., 2-furylboronic acid).
-
Buchwald-Hartwig Amination: This method involves the coupling of a halo-furan (e.g., 2-bromofuran or 2-chlorofuran) with aniline.
Q2: How do I convert 2-(furan-2-yl)aniline to its hydrochloride salt?
A2: The hydrochloride salt can be prepared by dissolving the purified 2-(furan-2-yl)aniline free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[1][2][3]
Q3: What are some common impurities or side-products in the synthesis of 2-(furan-2-yl)aniline?
A3: Common impurities can include:
-
Homocoupling products: Dimerization of the starting materials (e.g., biphenyl derivatives from the aryl halide or bi-furan from the halo-furan).
-
Dehalogenation of the starting aryl halide.
-
Protodeboronation of the organoboron reagent in Suzuki-Miyaura coupling.
-
Oxidation or polymerization of the furan ring, especially under harsh reaction conditions.
-
Residual starting materials and catalyst residues.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst which can lead to cleaner formation of the active catalytic species. Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Screen different ligands to find the optimal one for the specific coupling reaction. For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are often effective. |
| Incorrect Base | The strength and type of base are crucial. For Suzuki-Miyaura, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used. Ensure the base is anhydrous if required by the reaction conditions. |
| Poor Quality Reagents | Use pure and dry starting materials. Aniline should be distilled if it is old and discolored. Boronic acids can degrade over time; use fresh or recently purchased reagents. |
| Inefficient Solvent Degassing | Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Thoroughly degas the solvent and reaction mixture by purging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or products, especially with sensitive furan rings. |
Issue 2: Formation of Significant Side-Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | This can be promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to purification challenges. |
| Hydrolysis of Boronic Acid (Suzuki-Miyaura) | Ensure anhydrous conditions if the reaction is sensitive to water. Some Suzuki protocols benefit from the presence of water, so optimization is key. |
| Side Reactions of the Furan Ring | Furans can be sensitive to strongly acidic or basic conditions and high temperatures. Use milder bases and the lowest effective temperature. The use of N-methyliminodiacetic acid (MIDA) protected boronate esters can improve stability.[4] |
| Competing Etherification | In reactions involving phenoxide bases, competing C-O bond formation can occur.[5] Consider using a different, non-nucleophilic base. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product and Starting Material have Similar Polarity | Optimize the reaction to drive it to completion to minimize the amount of unreacted starting material. For purification, column chromatography with a carefully selected solvent system is often necessary. |
| Removal of Aniline | If aniline is used in excess or is a starting material, it can be removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt.[6][7] |
| Removal of Boronic Acid Byproducts | Boronic acid and its byproducts can sometimes be removed by washing with an aqueous base or by performing an extractive workup. |
| Product Precipitation during Workup | If the hydrochloride salt precipitates during an acidic wash, it may be necessary to adjust the pH or use a different workup procedure. Alternatively, the free base can be isolated first and then converted to the hydrochloride salt in a separate step. |
Experimental Protocols
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for the synthesis of this compound.
Example Protocol: Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 mmol), 2-furylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL). Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 2-(furan-2-yl)aniline in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry to afford this compound.
Data on Reaction Condition Optimization
The following tables summarize how different reaction parameters can affect the yield of palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Palladium Catalyst on Suzuki-Miyaura Coupling Yield
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | Dioxane/H₂O | 90 | Low to Moderate |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | Good |
| CataCXium A palladacycle | - | K₃PO₄ | 2-MeTHF | 100 | High |
Note: Yields are qualitative and will vary based on specific reaction conditions and substrates.
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Toluene | 100 | High |
| K₃PO₄ | Dioxane | 110 | Moderate |
| Cs₂CO₃ | Dioxane | 110 | Good |
| LiHMDS | THF | 70 | Good |
Note: Yields are qualitative and will vary based on the specific catalyst, ligand, and substrates used.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield in 2-(furan-2-yl)aniline synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. talenta.usu.ac.id [talenta.usu.ac.id]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude 2-(furan-2-yl)aniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(furan-2-yl)aniline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: The crude product is a dark, oily, or tarry substance.
| Possible Cause | Suggested Solution |
| Oxidation of the aniline: Anilines are prone to air oxidation, leading to colored impurities. | - Purge all solvents and the reaction/storage vessel with an inert gas (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere and protect it from light. |
| Presence of polymeric byproducts: Side reactions during synthesis can lead to the formation of high-molecular-weight, tarry materials. | - Attempt to precipitate the hydrochloride salt by dissolving the crude oil in a minimal amount of a suitable solvent (e.g., 2-propanol) and adding a non-polar solvent (e.g., diethyl ether or hexanes) until precipitation occurs.[1] - If the product is acid-stable, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent and extract with aqueous HCl to move the desired product into the aqueous phase, leaving non-basic impurities behind.[2] |
| Residual highly colored impurities from the synthesis: For example, residual palladium catalyst from a Suzuki coupling reaction can cause dark coloration. | - Treat a solution of the crude product in an organic solvent with activated charcoal to adsorb colored impurities. Be aware that this may also reduce the yield of the desired product.- Column chromatography may be necessary to separate these impurities. |
Issue 2: Poor separation or streaking during column chromatography.
| Possible Cause | Suggested Solution |
| Interaction of the basic aniline with acidic silica gel: The amine group can strongly adsorb to the acidic surface of silica gel, leading to poor elution and tailing of the peak.[3][4] | - Use a basic stationary phase such as alumina.[1]- Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent to "neutralize" the silica gel and improve the elution of the basic product.[1][4]- Consider using an amine-functionalized silica gel column.[3] |
| Inappropriate solvent system: The polarity of the eluent may not be optimized for the separation of the desired product from its impurities. | - Systematically screen different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane for more polar compounds).- Use Thin Layer Chromatography (TLC) to quickly test different solvent systems before running a column. |
| The compound is being purified as the hydrochloride salt on silica gel: The salt is highly polar and may not move from the baseline. | - It is generally not recommended to run hydrochloride salts directly on silica gel. The free base should be purified by column chromatography. The hydrochloride salt can be reformed after purification by treating the purified free base with HCl in a suitable solvent. |
Issue 3: Difficulty in inducing crystallization during recrystallization.
| Possible Cause | Suggested Solution |
| The solution is not supersaturated: The concentration of the compound in the solvent is too low. | - Evaporate some of the solvent to increase the concentration of the product.- Cool the solution to a lower temperature. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Add a non-polar "anti-solvent" dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the solid and allow for slow cooling.[5][6] |
| Lack of nucleation sites for crystal growth. | - Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.- Add a seed crystal of the pure compound, if available. |
| Presence of impurities that inhibit crystallization. | - The crude product may require pre-purification by another method, such as acid-base extraction or a quick filtration through a plug of silica gel, to remove impurities that interfere with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will depend on the synthetic route used. If a Suzuki coupling reaction between 2-bromoaniline and furan-2-boronic acid is employed, common impurities may include:
-
Unreacted starting materials (2-bromoaniline, furan-2-boronic acid).
-
Homocoupled byproducts (e.g., biphenyl derivatives from the boronic acid).
-
Oxidation and polymerization products of the aniline.
Q2: What is the best general approach to purify crude this compound?
A2: A common and effective strategy is a multi-step approach:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with dilute aqueous HCl (e.g., 1 M). This will protonate the aniline and move it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-polar impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO3) to regenerate the free base, which can be extracted back into an organic solvent.[2]
-
Recrystallization or Column Chromatography: The crude free base obtained from the acid-base extraction can then be further purified by either recrystallization from a suitable solvent system or by column chromatography.
-
Salt Formation: Once the free base is pure, the hydrochloride salt can be reformed by dissolving it in a suitable solvent (e.g., diethyl ether or 2-propanol) and adding a solution of HCl in the same or another appropriate solvent.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: For hydrochloride salts of amines, polar protic solvents are often good choices. You can try the following:
-
Single solvent systems: Isopropanol (2-propanol) is often a good starting point as many hydrochloride salts have good solubility at elevated temperatures and lower solubility upon cooling. Ethanol may also be effective, but some hydrochloride salts are too soluble in it for good recovery.[6]
-
Two-solvent systems: A combination of a polar solvent in which the salt is soluble (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) can be used. Dissolve the crude salt in a minimal amount of the hot polar solvent and then add the non-polar solvent dropwise until the solution becomes cloudy. Then, add a few drops of the polar solvent to clarify the solution and allow it to cool slowly.
Q4: How can I monitor the purity of my product during the purification process?
A4: The purity can be monitored by several methods:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to find a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the product and to detect the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value is an indicator of high purity.
Quantitative Data Summary
The following table provides illustrative data for the purification of crude this compound. The actual results will vary depending on the nature and amount of impurities in the starting material.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery |
| Acid-Base Extraction | 75% | 90-95% | 85-95% |
| Recrystallization | 90% | >98% | 70-90% |
| Column Chromatography | 85% | >99% | 60-85% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.
-
Shake the funnel vigorously and allow the layers to separate. The desired aniline hydrochloride will be in the aqueous (bottom) layer.
-
Separate the layers and wash the organic layer with another portion of 1 M HCl.
-
Combine the aqueous layers and wash with a small portion of ethyl acetate to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2 M aqueous NaOH with stirring until the pH is >10. The free base of 2-(furan-2-yl)aniline will precipitate or form an oil.
-
Extract the free base with three portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.
-
To reform the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent like diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and dry under vacuum.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent, such as isopropanol.
-
Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography of the Free Base
-
Prepare the free base of 2-(furan-2-yl)aniline from the hydrochloride salt as described in Protocol 1 (steps 1-8).
-
Choose an appropriate stationary phase (e.g., silica gel treated with triethylamine, or alumina).
-
Determine a suitable eluent system using TLC. A good starting point for anilines on silica is a gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the mobile phase.
-
Pack the column with the chosen stationary phase and equilibrate with the eluent.
-
Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
-
The hydrochloride salt can be reformed as described in Protocol 1 (step 9).
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for selecting a suitable purification technique.
References
Technical Support Center: Synthesis of 2-(Furan-2-yl)aniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(furan-2-yl)aniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-(furan-2-yl)aniline?
A1: The most prevalent and effective methods for the synthesis of 2-(furan-2-yl)aniline involve palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a 2-halofuran (e.g., 2-bromofuran or 2-chlorofuran) with 2-aminophenylboronic acid or its esters.
-
Buchwald-Hartwig Amination: This method facilitates the coupling of a 2-halofuran with aniline in the presence of a palladium catalyst and a suitable ligand.
Q2: What are the typical reaction conditions for these syntheses?
A2: Reaction conditions can vary based on the specific reagents and catalyst system used. However, a general overview is provided in the table below.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, PPh₃ | Xantphos, RuPhos, BippyPhos[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF, DMF | Toluene, Dioxane |
| Temperature | 80-120 °C | 80-110 °C |
Q3: How is the crude 2-(furan-2-yl)aniline purified?
A3: Purification of the crude product is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or petroleum ether. An alternative method involves acid-base extraction. The basic aniline product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the free aniline is regenerated by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting it back into an organic solvent.
Q4: How is 2-(furan-2-yl)aniline converted to its hydrochloride salt?
A4: The hydrochloride salt is typically prepared by dissolving the purified 2-(furan-2-yl)aniline in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt usually precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a pre-catalyst. • Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. |
| Inappropriate Ligand | • The choice of ligand is crucial. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] |
| Incorrect Base | • The strength and solubility of the base are critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is often required. |
| Poor Quality Reagents | • Use anhydrous solvents and ensure starting materials (halofuran, aniline, boronic acid) are pure and dry. Water can negatively impact the catalytic cycle. |
Problem 2: Presence of Significant Side Products
This section details common side reactions and strategies to mitigate their formation.
Homocoupling of the boronic acid (in Suzuki reactions) or the aniline (in Buchwald-Hartwig reactions) can lead to the formation of biphenyl or diarylamine byproducts, respectively.
| Potential Cause | Troubleshooting Steps |
| Oxidative Conditions | • Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. |
| Incorrect Stoichiometry | • Use a slight excess (1.1-1.2 equivalents) of the boronic acid or aniline to favor the cross-coupling reaction. |
| High Catalyst Loading | • While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Optimize the catalyst loading (typically 1-5 mol%). |
This side reaction results in the replacement of the halogen on the furan ring with a hydrogen atom, leading to the formation of furan.
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Impurities | • Ensure all reagents and solvents are anhydrous. Water or other protic impurities can serve as a proton source. |
| Sub-optimal Ligand | • The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screen different ligands if dehalogenation is a major issue. |
The furan ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | • If ring degradation is suspected, try using a milder base or lowering the reaction temperature. Prolonged reaction times at high temperatures should be avoided. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | • If column chromatography is ineffective, consider converting the crude product to the hydrochloride salt. The salt may have different solubility properties, allowing for purification by recrystallization or selective precipitation. |
| Residual Palladium | • Traces of palladium can often be removed by filtering the crude product solution through a pad of Celite® or by treating the solution with a palladium scavenger. |
Problem 4: Issues with Hydrochloride Salt Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | • Ensure the solvent used for precipitation is one in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, hexanes). Adding a non-polar co-solvent can often induce precipitation. |
| Formation of an Oil | • If the salt oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a polar solvent and slowly add a non-polar solvent. |
| Hygroscopic Product | • The hydrochloride salt can be hygroscopic. Handle and store the final product in a dry atmosphere (e.g., in a desiccator or under an inert gas). |
Experimental Protocols
Synthesis of 2-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add 2-aminophenylboronic acid (1.2 mmol), 2-bromofuran (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Formation of this compound
-
Dissolve the purified 2-(furan-2-yl)aniline (1.0 g) in anhydrous diethyl ether (20 mL).
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.[2]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 2-(furan-2-yl)aniline.
Caption: Catalytic cycle for the Buchwald-Hartwig synthesis of 2-(furan-2-yl)aniline.
Caption: Overview of common side reactions in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 2-(Furan-2-yl)aniline Hydrochloride Derivatization
Welcome to the technical support center for the derivatization of 2-(furan-2-yl)aniline hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for 2-(furan-2-yl)aniline?
A1: The most common derivatization strategies for 2-(furan-2-yl)aniline involve targeting the nucleophilic aniline nitrogen or the furan ring through electrophilic substitution. Key reaction types include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust method for attaching a variety of acyl groups.[1][2]
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a common motif in medicinal chemistry.[3][4][5]
-
Alkylation: Introduction of alkyl groups at the nitrogen atom, although this can be challenging due to potential over-alkylation and side reactions.[6][7]
-
Reactions involving the furan ring: While the aniline group is generally more reactive towards electrophiles, derivatization of the furan ring is also possible under specific conditions.
Q2: My this compound is not dissolving in the reaction solvent. What should I do?
A2: this compound is a salt and may have limited solubility in common organic solvents. To improve solubility, you can:
-
Neutralize the hydrochloride: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) to deprotonate the anilinium ion and generate the free, more soluble 2-(furan-2-yl)aniline.
-
Choose a more polar solvent: Consider using solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Slightly heat the mixture: Gentle warming can help dissolve the starting material, but be mindful of the reaction's temperature sensitivity.
Q3: I am observing multiple products in my reaction mixture. What are the likely side products?
A3: The formation of multiple products can arise from several factors:
-
Over-derivatization: In acylation or alkylation, reaction at both the nitrogen and potentially the furan ring can occur, or multiple alkyl groups may be added to the nitrogen.
-
Reaction on the furan ring: The furan ring can undergo electrophilic substitution, leading to a mixture of isomers.
-
Decomposition: Furan rings can be sensitive to strongly acidic conditions and may decompose.
-
Incomplete silylation: If using silylating agents, multiple peaks may indicate that the derivatization is not complete.[8]
Q4: How can I improve the yield of my derivatization reaction?
A4: To improve the yield, consider optimizing the following parameters:
-
Reaction temperature: Both increasing and decreasing the temperature can affect the reaction rate and selectivity.[8][9]
-
Reaction time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[9]
-
Reagent stoichiometry: Varying the equivalents of the derivatizing agent and base can significantly impact the yield. An excess of the acylating or sulfonylating agent is often used.[1]
-
Catalyst: For certain reactions, such as some acylations, a catalyst may be beneficial.[1]
-
Solvent: The choice of solvent can influence reaction rates and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Poor solubility of starting material. 4. Inappropriate base or solvent. | 1. Use fresh or newly purchased reagents. 2. Gradually increase the reaction temperature and monitor the reaction for a longer duration. 3. Neutralize the hydrochloride salt with a suitable base to increase solubility. Try more polar solvents. 4. Screen different organic and inorganic bases. Screen a range of aprotic solvents (e.g., THF, DCM, DMF). |
| Formation of multiple products | 1. Over-acylation/alkylation. 2. Reaction on the furan ring. 3. Side reactions due to harsh conditions. | 1. Use a stoichiometric amount or a slight excess of the derivatizing agent. 2. Lower the reaction temperature to improve selectivity for N-derivatization. 3. Employ milder reaction conditions (e.g., lower temperature, less reactive derivatizing agent). |
| Product decomposition | 1. Presence of strong acid. 2. High reaction temperature. | 1. Ensure the reaction is not overly acidic. Use a non-acidic catalyst if possible. 2. Run the reaction at a lower temperature. |
| Difficulty in product purification | 1. Co-elution of product and starting material. 2. Presence of polar byproducts. | 1. Adjust the mobile phase polarity for column chromatography. Consider a different stationary phase. 2. Perform an aqueous workup to remove water-soluble impurities before chromatography. |
Experimental Protocols
General Protocol for N-Acylation
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine, 2.2 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 2.5 eq) in a suitable solvent (e.g., dichloromethane).
-
Reaction: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise.
-
Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation
Table 1: Optimization of N-Acylation Reaction Conditions (Hypothetical Data)
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 75 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 6 | 82 |
| 3 | Acetyl Chloride | Pyridine | THF | RT | 12 | 68 |
| 4 | Benzoyl Chloride | DIPEA | DMF | RT | 8 | 85 |
Table 2: Optimization of N-Sulfonylation Reaction Conditions (Hypothetical Data)
| Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tosyl Chloride | Pyridine | DCM | 0 to RT | 12 | 88 |
| 2 | Mesyl Chloride | Triethylamine | DCM | 0 to RT | 10 | 79 |
| 3 | Tosyl Chloride | K₂CO₃ | Acetonitrile | 50 | 6 | 85 |
| 4 | Mesyl Chloride | Pyridine | THF | RT | 16 | 72 |
Visualizations
Caption: General experimental workflow for the derivatization of 2-(furan-2-yl)aniline.
Caption: A logical troubleshooting guide for common derivatization issues.
References
- 1. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 6. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting common issues in the handling and storage of 2-(furan-2-yl)aniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(furan-2-yl)aniline hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during its handling, storage, and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound that belongs to the class of aromatic amines and furan derivatives. It serves as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. The furan moiety is a key structural component in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties.[1]
Q2: What are the primary safety concerns when handling this compound?
Based on the general hazards of aniline hydrochlorides, this compound should be handled with care. Aniline and its salts are known to be toxic if swallowed, in contact with skin, or if inhaled.[2] They can cause serious eye damage and may cause an allergic skin reaction. Furthermore, some aniline derivatives are suspected of causing genetic defects and cancer.[2] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or under a fume hood.[2][3]
Q3: How should I properly store this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1][2] Amine hydrochlorides can be hygroscopic, meaning they can absorb moisture from the air, which may lead to degradation. Some suppliers recommend cold-chain transportation, suggesting that storage at refrigerated temperatures (2-8 °C) is advisable to minimize degradation.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., darkened) over time.
Q: My solid this compound has turned from a white/off-white powder to a yellowish or brownish color. Is it still usable?
A: Discoloration, particularly darkening, is a common issue with aniline derivatives upon exposure to air and light.[1][4] This color change often indicates oxidation or polymerization, which can affect the purity and reactivity of the compound.
Recommended Actions:
-
Assess Purity: Before use, it is highly recommended to check the purity of the discolored material using an appropriate analytical method, such as HPLC or LC-MS.
-
Consider Purification: If the purity is found to be compromised, but the material is still largely the desired compound, purification by recrystallization may be an option.
-
Use with Caution: If the impurity levels are low and the experiment is not highly sensitive to minor impurities, the material may still be usable. However, for applications requiring high purity, such as in late-stage drug development, using a fresh, uncolored batch is strongly advised.
Issue 2: The compound appears clumpy or has become difficult to handle.
Q: The powdered this compound has become clumpy and is difficult to weigh accurately. What is the cause and how can I handle it?
A: This is a typical sign of moisture absorption, as amine hydrochlorides can be hygroscopic. The absorption of water from the atmosphere can lead to the formation of clumps or even deliquescence (dissolving in the absorbed water).[5]
Recommended Actions:
-
Handling in a Controlled Environment: Whenever possible, handle the compound in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly in a low-humidity environment and minimize the time the container is open.[6][7]
-
Drying the Compound: If the compound has been exposed to moisture, it can be dried under a high vacuum for several hours. Gentle heating may be applied, but care should be taken as elevated temperatures can also cause degradation. A preliminary thermal stability test (e.g., using TGA) on a small sample can help determine a safe drying temperature.[5]
-
Proper Storage: After opening, ensure the container is tightly sealed. Using a desiccator with a suitable drying agent for storage is also recommended.[6]
Issue 3: Poor solubility in a specific solvent.
Q: I am having trouble dissolving this compound in my desired solvent. What solvents are recommended?
A: Aniline hydrochloride is generally soluble in water, alcohol, and chloroform.[8] However, the solubility of its derivatives can vary.
Recommended Actions:
-
Consult Solubility Data: Refer to the illustrative solubility data table below for guidance on suitable solvents.
-
Use of Co-solvents: If the compound has low solubility in a single solvent, a co-solvent system may be effective. For example, mixtures of water and an alcohol like methanol or ethanol can enhance solubility.[9]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help to increase the rate of dissolution. However, be cautious with heating as it can accelerate degradation, especially in solution.
Issue 4: Instability of the compound in solution.
Q: My solution of this compound seems to be degrading over time, as indicated by a color change or the appearance of new peaks in my analysis. How can I improve its stability in solution?
A: The stability of amine hydrochlorides in solution is often pH-dependent.[10][11] The furan ring can also be susceptible to degradation under certain conditions.
Recommended Actions:
-
pH Control: Amine hydrochlorides are generally more stable in acidic conditions. Maintaining a low pH (e.g., 3-5) can help to minimize degradation.[10][11] Avoid basic conditions, which can deprotonate the amine hydrochloride to the free base, potentially increasing its susceptibility to oxidation.
-
Use Freshly Prepared Solutions: Prepare solutions fresh before use whenever possible. If solutions need to be stored, they should be kept at a low temperature (e.g., 2-8 °C) and protected from light.
-
Degas Solvents: For sensitive applications, degassing the solvent to remove dissolved oxygen can help to prevent oxidative degradation.
-
Monitor for Degradation: Regularly check the purity of the solution using a stability-indicating method like HPLC if it is to be used over an extended period.
Data Presentation
Table 1: Illustrative Solubility of this compound
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| Water | > 100 | Freely soluble[8][9] |
| Methanol | 50 - 100 | Soluble[9] |
| Ethanol | 20 - 50 | Soluble[9] |
| Isopropanol | 5 - 10 | Sparingly soluble |
| Acetonitrile | 1 - 5 | Slightly soluble |
| Dichloromethane | < 1 | Insoluble |
| Toluene | < 0.1 | Insoluble |
Note: This data is illustrative and based on the known solubility of aniline hydrochloride. Actual solubility should be determined experimentally.
Table 2: Illustrative Stability of this compound under Different Conditions
| Condition | Storage Form | Duration | Purity Change | Observations |
| 25°C, protected from light and moisture | Solid | 12 months | < 2% | Stable, slight discoloration possible. |
| 40°C, protected from light and moisture | Solid | 3 months | 5 - 10% | Significant discoloration and degradation. |
| 25°C, exposed to light and air | Solid | 3 months | > 15% | Rapid darkening and degradation.[1][4] |
| Aqueous Solution (pH 4) at 4°C | Solution (1 mg/mL) | 7 days | < 5% | Relatively stable. |
| Aqueous Solution (pH 7) at 25°C | Solution (1 mg/mL) | 24 hours | 10 - 20% | Moderate degradation. |
| Aqueous Solution (pH 9) at 25°C | Solution (1 mg/mL) | 24 hours | > 30% | Rapid degradation. |
Note: This data is illustrative and based on the general stability of aniline derivatives and furan-containing compounds.[4][10][11] A formal stability study is required to establish definitive shelf-life and storage conditions.
Experimental Protocols
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Assessment of Hygroscopicity
This protocol provides a simple method to assess the hygroscopic nature of the compound.[12][13]
-
Materials: Analytical balance, weighing dish, desiccator containing a saturated solution of ammonium chloride (to maintain approximately 80% relative humidity at 25°C).
-
Procedure:
-
Accurately weigh a clean, dry weighing dish (W1).
-
Add approximately 100-200 mg of this compound to the weighing dish and accurately record the initial weight (W2).
-
Place the weighing dish in the desiccator with the saturated ammonium chloride solution.
-
Store the desiccator at a constant temperature of 25°C for 24 hours.
-
Remove the weighing dish and immediately weigh it again (W3).
-
-
Calculation:
-
Initial weight of sample = W2 - W1
-
Weight of water absorbed = W3 - W2
-
Percentage weight gain = [(W3 - W2) / (W2 - W1)] * 100
-
-
Interpretation (based on European Pharmacopoeia):
-
Slightly hygroscopic: 0.2% to < 2% weight gain.
-
Hygroscopic: 2% to < 15% weight gain.
-
Very hygroscopic: ≥ 15% weight gain.
-
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Factors influencing the stability of the compound.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. pharmainfo.in [pharmainfo.in]
strategies to improve the stability of 2-(furan-2-yl)aniline hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-(furan-2-yl)aniline hydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during laboratory work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration (yellowing/browning) of the solution upon preparation. | Oxidation of the aniline moiety by atmospheric oxygen. | Prepare solutions fresh and use immediately. If storage is necessary, deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant. |
| Precipitate formation in the solution over time. | Change in pH, solvent evaporation, or degradation leading to less soluble products. | Ensure the pH of the solution is maintained. Store in a tightly sealed container to prevent solvent evaporation. If degradation is suspected, analyze the precipitate to identify its nature. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound leading to lower effective concentration and potential interference from degradation products. | Use freshly prepared solutions for all experiments. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. |
| Solution darkens significantly when exposed to light. | Photodegradation of the furan or aniline ring.[1] | Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[2] Conduct experiments under controlled lighting conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound solutions?
A1: The primary factors contributing to the degradation of this compound solutions are exposure to oxygen, light, and elevated temperatures. The aniline moiety is susceptible to oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities.[1] The furan ring can also be prone to degradation under certain conditions.
Q2: What is the ideal pH range for maintaining the stability of a this compound solution?
A2: While specific data for this compound is limited, aromatic amines are generally more stable in acidic conditions as the protonated form is less susceptible to oxidation.[3] Maintaining a slightly acidic pH (e.g., pH 3-5) is recommended. However, the optimal pH should be determined experimentally for your specific application.
Q3: Can I use antioxidants to improve the stability of my solution? If so, which ones are recommended?
A3: Yes, antioxidants can be effective. For aromatic amines, compounds like hydrazine have been used to prevent discoloration.[1] Other potential antioxidants to consider include butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite. The choice of antioxidant will depend on the compatibility with your experimental system. A pilot study to determine the most effective antioxidant and its optimal concentration is recommended.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (nitrogen or argon).[2] Use of amber glass vials with tight-fitting caps is also advised.[4]
Q5: How can I monitor the degradation of my this compound solution?
A5: The degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the appearance of degradation products.[5] UV-Vis spectroscopy can also be used to monitor changes in the solution's absorbance spectrum, which may indicate degradation.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Solution
Objective: To prepare a solution of this compound with enhanced stability for use in further experiments.
Materials:
-
This compound
-
Solvent (e.g., deionized water, ethanol, or a buffer of choice)
-
Antioxidant (e.g., sodium metabisulfite)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Standard laboratory glassware and equipment
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Antioxidant Addition (Optional): If using an antioxidant, dissolve the appropriate amount (e.g., 0.01-0.1% w/v sodium metabisulfite) in the deoxygenated solvent.
-
Dissolution of Compound: Accurately weigh the desired amount of this compound and dissolve it in the deoxygenated solvent (with or without antioxidant).
-
Inert Atmosphere Blanketing: Once the compound is fully dissolved, blanket the headspace of the vial with the inert gas.
-
Sealing and Storage: Tightly seal the amber glass vial. Store the solution at 2-8 °C and protected from light.
-
Monitoring: For long-term storage, it is advisable to periodically analyze an aliquot of the solution by HPLC to assess its stability.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions. This information is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[6]
Materials:
-
This compound solution (prepared as in Protocol 1, without antioxidant)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (e.g., 254 nm and 365 nm)
-
Oven
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Keep at room temperature and an elevated temperature (e.g., 60 °C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and protected from light. Sample at various time points.
-
Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 60 °C). Sample at various time points.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light. Place a control vial wrapped in foil next to it. Sample at various time points.
-
Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound.
Table 1: Effect of pH and Temperature on Stability
| Condition | Time (hours) | % Parent Compound Remaining | Appearance |
| 1M HCl, 60°C | 0 | 100 | Colorless |
| 8 | 85.2 | Faint Yellow | |
| 24 | 65.7 | Yellow | |
| 1M NaOH, 60°C | 0 | 100 | Colorless |
| 8 | 70.1 | Brown | |
| 24 | 40.5 | Dark Brown |
Table 2: Effect of Oxidation and Light on Stability
| Condition | Time (hours) | % Parent Compound Remaining | Appearance |
| 3% H₂O₂, RT | 0 | 100 | Colorless |
| 8 | 55.3 | Dark Brown | |
| 24 | 20.9 | Very Dark Brown | |
| UV Light, RT | 0 | 100 | Colorless |
| 8 | 90.4 | Pale Yellow | |
| 24 | 78.6 | Yellow-Brown |
Visualizations
The following diagrams illustrate key workflows and relationships for troubleshooting and experimental design.
Caption: Troubleshooting workflow for discolored solutions.
Caption: Workflow for forced degradation studies.
References
- 1. JP2771011B2 - Method for stabilizing aromatic amine - Google Patents [patents.google.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. mdpi.com [mdpi.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the scale-up synthesis of 2-(furan-2-yl)aniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 2-(furan-2-yl)aniline hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-(Furan-2-yl)aniline | 1. Incomplete Reaction: The coupling reaction between the furan and aniline precursors may not have gone to completion. 2. Side Reactions: Competing side reactions may be consuming starting materials or the desired product. 3. Product Decomposition: The product may be unstable under the reaction or work-up conditions. 4. Inefficient Purification: Significant product loss during crystallization or chromatographic purification. | 1. Reaction Monitoring: Monitor reaction progress closely using techniques like TLC or HPLC. Consider extending the reaction time or increasing the temperature cautiously. 2. Optimize Reaction Conditions: Re-evaluate the catalyst, solvent, and temperature. Inert atmosphere conditions may be necessary to prevent oxidative side reactions. 3. Milder Conditions: If decomposition is suspected, attempt the reaction at a lower temperature or use a milder base or catalyst. During work-up, avoid strong acids or bases and prolonged heating. 4. Purification Optimization: For crystallization, screen various solvents and solvent mixtures. For chromatography, ensure appropriate stationary and mobile phase selection to achieve good separation with minimal tailing. |
| Formation of Impurities | 1. Starting Material Impurities: Impurities in the furan or aniline starting materials can carry through or participate in side reactions. 2. Over-reaction/Side-products: The reaction conditions may be too harsh, leading to the formation of undesired byproducts. 3. Air/Moisture Sensitivity: Reactants or intermediates may be sensitive to air or moisture. | 1. Starting Material Analysis: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use. 2. Condition Optimization: Reduce reaction temperature, use a more selective catalyst, or decrease the stoichiometry of reactive reagents. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Difficulty in Isolating this compound | 1. Incomplete Salt Formation: The reaction with hydrochloric acid may be incomplete. 2. High Solubility: The hydrochloride salt may be too soluble in the chosen solvent, preventing precipitation. 3. Oil Formation: The product may oil out instead of crystallizing. | 1. Stoichiometry and pH Control: Ensure at least a stoichiometric amount of hydrochloric acid is used. Check the pH of the solution to confirm it is acidic. 2. Solvent Screening: If the product is soluble, try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. Common choices include ethers or hydrocarbons. 3. Crystallization Techniques: If an oil forms, try scratching the inside of the flask, seeding with a small crystal of the product, or cooling the solution slowly. Alternatively, redissolve the oil in a minimal amount of a good solvent and add an anti-solvent. |
| Product Discoloration | 1. Oxidation: The aniline moiety is prone to oxidation, which can lead to colored impurities. 2. Residual Catalyst: Trace amounts of metal catalysts from the coupling reaction can cause discoloration. | 1. Inert Atmosphere/Antioxidants: Handle the free base and its salt under an inert atmosphere. Consider adding a small amount of an antioxidant like sodium bisulfite during workup. 2. Catalyst Removal: Employ appropriate methods to remove the catalyst after the reaction, such as filtration through celite or silica gel, or treatment with a metal scavenger. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the synthesis of 2-(furan-2-yl)aniline?
A1: The most critical parameters to control during scale-up are:
-
Temperature: Exothermic reactions can lead to runaways on a larger scale. Ensure adequate cooling capacity and monitor the internal temperature closely.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent heat transfer. Inadequate mixing can lead to localized "hot spots" and increased side product formation.
-
Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage exotherms and minimize side reactions.
-
Purity of Starting Materials: On a larger scale, even small impurities in starting materials can have a significant impact on the reaction outcome and final product purity.
Q2: How can I effectively remove residual palladium catalyst from my product?
A2: Several methods can be employed to remove residual palladium:
-
Filtration: Passing the reaction mixture through a pad of celite or a specialized filter aid can remove heterogeneous catalysts.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium.
-
Metal Scavengers: Commercially available metal scavengers (resins or silica-based) can be very effective in selectively removing palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help extract the metal.
Q3: What is the best method for purifying the final hydrochloride salt on a large scale?
A3: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency. The process typically involves:
-
Dissolving the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly to induce crystallization.
-
Optionally, adding an anti-solvent (e.g., diethyl ether, heptane) to increase the yield.
-
Collecting the crystals by filtration and washing with a cold solvent.
-
Drying the crystals under vacuum.
Q4: My this compound is an off-white or brownish solid. How can I improve the color?
A4: Discoloration is often due to oxidation. To improve the color:
-
Perform the final crystallization or precipitation steps under an inert atmosphere.
-
Treat a solution of the product with a small amount of activated carbon before crystallization. Be aware that this may reduce the overall yield.
-
Ensure that all solvents used are deoxygenated.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Technical Support Center: Resolving Impurities in 2-(Furan-2-yl)aniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(furan-2-yl)aniline hydrochloride. Our aim is to help you identify, resolve, and prevent impurity-related issues in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered with this compound, offering potential causes and actionable solutions.
Problem 1: Sample Discoloration (Yellow, Red, or Brown Appearance)
-
Potential Cause: Oxidation of the aniline moiety is a common issue, leading to the formation of colored polymeric impurities.[1][2] Exposure to air and light can accelerate this process.
-
Solution:
-
Purification: Recrystallization or flash chromatography can remove these colored impurities.
-
Prevention: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. When handling, minimize exposure to air.
-
Problem 2: Unexpected Peaks in HPLC Analysis
-
Potential Cause: Impurities can arise from the synthesis process, degradation of the material, or contamination.
-
Synthesis-Related Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 2-bromoaniline, furan), homocoupling byproducts, or residual catalyst.[3][4][5][6][7][8][9][10]
-
Degradation Products: The furan ring can be susceptible to cleavage under strongly acidic conditions, and the aniline group can oxidize.[11][12][13]
-
-
Solution:
-
Identification: Use HPLC-MS to identify the mass of the impurity peaks, which can help in deducing their structures. NMR spectroscopy of the impure sample can also provide structural information about the major impurities.
-
Purification: Based on the nature of the impurity, select an appropriate purification method. For non-polar impurities, normal-phase chromatography may be effective. For more polar impurities, reverse-phase chromatography or recrystallization from a suitable solvent system can be employed.
-
Problem 3: Poor Solubility or Inconsistent Results in Assays
-
Potential Cause: The presence of insoluble impurities or degradation products can affect the solubility and behavior of the compound in biological or chemical assays.
-
Solution:
-
Purity Check: Before use, confirm the purity of your this compound sample by HPLC.
-
Re-purification: If significant impurities are detected, purify the sample using the methods described below.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: The impurities can be broadly categorized as follows:
-
Process-Related Impurities: These depend on the synthetic route used.
-
Degradation Impurities:
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for quantifying purity and detecting impurities. A typical method would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) and UV detection.[18][19][20][21][22]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it helps in identifying the molecular weights of impurities.[18][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and can help in identifying major impurities if their concentration is sufficient.[23][24][25][26]
Q3: What is a reliable method for purifying this compound?
A3: Recrystallization is often an effective method for purifying aniline hydrochlorides.[27][28][29]
-
General Recrystallization Protocol:
-
Dissolve the impure solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, isopropanol/water).
-
If the solution is colored, you can treat it with a small amount of activated charcoal and then hot filter it to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
For impurities that are difficult to remove by recrystallization, flash column chromatography may be necessary.[30][31]
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Protocol 2: Recrystallization for Purification
| Step | Procedure |
| 1. Solvent Selection | Test the solubility of a small amount of the sample in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. |
| 2. Dissolution | In a flask, add the chosen hot solvent to the impure this compound until it just dissolves. |
| 3. Decolorization (Optional) | If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. |
| 4. Hot Filtration (if decolorized) | Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal. |
| 5. Crystallization | Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to induce further crystallization. |
| 6. Isolation | Collect the crystals by vacuum filtration. |
| 7. Washing | Wash the crystals with a small amount of the cold recrystallization solvent. |
| 8. Drying | Dry the purified crystals under vacuum. |
Visualizations
Caption: Troubleshooting workflow for resolving impurities.
Caption: General purification workflows.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 25. researchgate.net [researchgate.net]
- 26. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. researchgate.net [researchgate.net]
- 29. echemi.com [echemi.com]
- 30. Reddit - The heart of the internet [reddit.com]
- 31. biotage.com [biotage.com]
troubleshooting unexpected spectroscopic results for 2-(furan-2-yl)aniline hydrochloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results for 2-(furan-2-yl)aniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weight and formula for this compound?
A1: The compound this compound has a molecular formula of C₁₀H₁₀ClNO and a molecular weight of approximately 195.64 g/mol .[1] The free base form, 2-(furan-2-yl)aniline, has a formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol .[2]
Q2: My ¹H NMR spectrum looks more complex than expected. What could be the issue?
A2: Unexpected complexity in the ¹H NMR spectrum can arise from several sources. The most common issues include the presence of residual solvents from purification, a mixture of the hydrochloride salt and the free base, or unreacted starting materials and synthetic byproducts. See the troubleshooting guide below for a systematic approach to identifying the issue.
Q3: The color of my sample is darker than the expected yellow solid. Is this a problem?
A3: While this compound is typically a yellow solid, anilines as a class of compounds are susceptible to oxidation, which often results in darker, colored impurities.[3] This may not significantly affect the structural integrity of the bulk sample, but it can introduce minor impurity peaks in sensitive analyses. If the discoloration is significant, purification by recrystallization may be necessary.
Q4: My mass spectrum does not show a peak at m/z 195.6. Why?
A4: In mass spectrometry, particularly with electrospray ionization (ESI) or electron ionization (EI), the hydrochloride salt readily dissociates. You should expect to see the molecular ion peak for the free base, 2-(furan-2-yl)aniline, at an m/z corresponding to [M+H]⁺ (approx. 160.07) in positive ion mode or the molecular ion [M]⁺ at m/z 159.07.[2] The base peak in an EI spectrum may correspond to a stable fragment, such as the furan moiety.[4]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. Note that chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Aniline Ring | 7.0 - 7.8 | 115 - 145 | Protonation of the amine causes downfield shifts compared to the free base. |
| Furan Ring | 6.6 - 7.9 | 108 - 150 | The specific shifts and coupling patterns depend on the substitution. |
| NH₃⁺ | 9.5 - 11.0 (broad) | N/A | Broad signal, may exchange with water in the solvent. |
Table 2: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Anilinium N-H Stretch | 2500 - 3000 | Broad, strong |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to strong |
| Furan C-O-C Stretch | 1000 - 1300 | Strong |
Table 3: Expected Mass Spectrometry Fragments (Electron Ionization)
| m/z | Possible Fragment |
| 159 | Molecular Ion [M]⁺ of the free base |
| 130 | [M - CHO]⁺ |
| 104 | [M - C₂H₂O - HCN]⁺ |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
Troubleshooting Unexpected Spectroscopic Results
If your experimental data deviates from the expected values, use the following guide to diagnose the potential issue.
Issue 1: Discrepancies in ¹H NMR Spectrum
-
Symptom: Extra peaks observed, particularly in the 1-4 ppm and 7-8 ppm regions.
-
Possible Cause A: Residual Solvents. Solvents used during synthesis or purification (e.g., Toluene, Ethanol, Diethyl Ether, Ethyl Acetate) are common impurities.
-
Action: Compare the chemical shifts of the unknown peaks to a standard residual solvent table. If present, remove the solvent by drying the sample under high vacuum.
-
-
Symptom: Two sets of aromatic signals, some sharper and some broader; N-H signal is not a broad singlet around 10 ppm.
-
Possible Cause B: Incomplete Salt Formation. The sample is a mixture of the hydrochloride salt and the free base. The free base will have upfield-shifted aromatic signals and a characteristic -NH₂ signal around 3-5 ppm.
-
Action: Re-treat the sample with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol) and re-isolate the precipitate.
-
-
Symptom: Aromatic signals that do not correspond to the expected 2-substituted pattern.
-
Possible Cause C: Isomeric Impurities. The synthesis may have produced positional isomers, such as 3-(furan-2-yl)aniline or 4-(furan-2-yl)aniline.
-
Action: These impurities are difficult to remove. Review the synthetic procedure for potential issues with regioselectivity and consider re-purification by column chromatography or recrystallization.
-
Issue 2: Discrepancies in IR Spectrum
-
Symptom: A sharp peak is observed in the 3300-3500 cm⁻¹ region.
-
Possible Cause: Presence of the free base impurity. The free aniline -NH₂ group has characteristic symmetric and asymmetric stretches in this region.[5]
-
Action: As with the NMR issue, re-acidify the sample to ensure complete conversion to the hydrochloride salt.
-
-
Symptom: A broad absorption around 3200-3600 cm⁻¹.
-
Possible Cause: Presence of water or residual alcohol from the workup.
-
Action: Dry the sample thoroughly under high vacuum, preferably over a desiccant like P₂O₅.
-
Issue 3: Discrepancies in Mass Spectrum
-
Symptom: A molecular ion peak is observed at a mass higher than 159.
-
Possible Cause: Presence of a synthetic byproduct or an oxidized species. Anilines can sometimes form dimers or other coupled products.
-
Action: Analyze the exact mass to propose a molecular formula for the impurity. Use this information, along with NMR data, to identify the structure and trace its origin in the synthesis.
-
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting and understanding potential impurities.
Caption: A workflow for troubleshooting unexpected spectroscopic data.
Caption: Common impurities in this compound synthesis.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H spectrum using standard acquisition parameters. For ¹³C NMR, use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or using an LC inlet.
-
Ionization: Use an appropriate ionization method. Electrospray Ionization (ESI) in positive ion mode is recommended to observe the protonated free base [M+H]⁺.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Analysis: Identify the molecular ion peak corresponding to the free base and analyze the fragmentation pattern.
References
- 1. 2-(Fur-2-yl)aniline hydrochloride | C10H10ClNO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 2-(Furan-2-yl)aniline Hydrochloride Versus Other Anilines
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-(furan-2-yl)aniline hydrochloride with other common anilines, namely aniline, the electron-rich p-toluidine, and the electron-deficient p-nitroaniline. This analysis is supported by theoretical electronic effects, and general experimental protocols for key reactions are provided to facilitate further laboratory investigation.
Executive Summary
Basicity Comparison
The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This is quantified by the pKa of the corresponding anilinium ion. While an experimental pKa value for 2-(furan-2-yl)anilinium ion is not widely reported, we can infer its relative basicity by examining the electronic nature of the 2-furyl substituent.
The Hammett constants (σ) for the 2-furyl group are reported as σm = 0.06 and σp = 0.02.[1] Another computational study suggests σm = 0.10 and σp = 0.00.[2] These small positive values indicate that the 2-furyl group is weakly electron-withdrawing. This effect will slightly decrease the electron density on the aniline nitrogen, making it less basic than unsubstituted aniline.
| Compound | Substituent | pKa of Conjugate Acid | Basicity Trend |
| p-Toluidine | -CH₃ (electron-donating) | 5.10 | Most Basic |
| Aniline | -H | 4.60 | ↑ |
| 2-(Furan-2-yl)aniline | -C₄H₃O (weakly electron-withdrawing) | Estimated < 4.60 | │ |
| p-Nitroaniline | -NO₂ (electron-withdrawing) | 1.00 | Least Basic |
Table 1: Comparison of the basicity of selected anilines.
Reactivity in Key Organic Reactions
The reactivity of the amino group in anilines towards electrophiles is directly related to its nucleophilicity, which is influenced by the electron density on the nitrogen atom. Therefore, the trends observed in basicity are expected to be mirrored in the reaction rates of acylation, alkylation, and the initial step of diazotization.
Acylation
Acylation of anilines, typically with acetyl chloride or acetic anhydride, is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile. The rate of this reaction is sensitive to the electron density on the nitrogen atom.
Expected Reactivity Order: p-Toluidine > Aniline > 2-(Furan-2-yl)aniline > p-Nitroaniline
The electron-donating methyl group in p-toluidine increases the nucleophilicity of the nitrogen, leading to a faster reaction. Conversely, the electron-withdrawing nitro group in p-nitroaniline significantly reduces the nitrogen's nucleophilicity, slowing the reaction down. The weakly electron-withdrawing furan group in 2-(furan-2-yl)aniline is expected to result in a reaction rate slightly slower than that of aniline.
Alkylation
Similar to acylation, the N-alkylation of anilines is a nucleophilic substitution reaction where the amine attacks an alkyl halide or another alkylating agent. The reactivity follows the same trend as acylation, being dependent on the nucleophilicity of the amine.
Expected Reactivity Order: p-Toluidine > Aniline > 2-(Furan-2-yl)aniline > p-Nitroaniline
Diazotization
Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. The first step of this reaction, the formation of an N-nitrosamine, is an electrophilic attack on the nitrogen atom. Therefore, the rate of this initial step is also dependent on the nucleophilicity of the amine.
Expected Reactivity Order for N-nitrosamine formation: p-Toluidine > Aniline > 2-(Furan-2-yl)aniline > p-Nitroaniline
It is important to note that the overall success and rate of diazotization can be influenced by other factors, including the stability of the resulting diazonium salt.
Experimental Protocols
The following are general experimental procedures for the acylation, alkylation, and diazotization of anilines. These can be adapted for a comparative study of this compound and other anilines. For this compound, a preliminary neutralization step with a base (e.g., sodium bicarbonate) would be required to generate the free amine before proceeding with the reactions.
General Procedure for Acylation (Acetylation)
-
Dissolve the aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or water with co-solvent).
-
Add a base (e.g., pyridine or sodium acetate, 1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred mixture.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, dilute base, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
General Procedure for N-Alkylation
-
Dissolve the aniline (1 equivalent) and an alkyl halide (e.g., methyl iodide, 1.1 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents).
-
Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
General Procedure for Diazotization
-
Dissolve the aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid, 3 equivalents) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 15-30 minutes. The resulting diazonium salt solution can be used immediately in subsequent reactions (e.g., Sandmeyer reaction or azo coupling).
Visualization of Experimental Workflow and Potential Biological Relevance
The following diagrams illustrate the general workflow for comparing the reactivity of anilines and a potential signaling pathway where furan-containing compounds may be relevant.
Caption: General workflow for comparative reactivity studies of anilines.
Furan-containing molecules have shown a broad range of biological activities, including acting as kinase inhibitors.[3] While the specific targets of 2-(furan-2-yl)aniline are not well-defined, a generalized kinase signaling pathway is presented below to illustrate a potential mechanism of action for such compounds in a drug development context.
Caption: A generalized receptor tyrosine kinase signaling pathway potentially targeted by furan-aniline derivatives.
Conclusion
Based on the electronic effects of the 2-furyl substituent, 2-(furan-2-yl)aniline is predicted to be slightly less basic and less reactive towards electrophiles than aniline. Its reactivity is expected to be significantly greater than that of p-nitroaniline but less than that of p-toluidine. The provided experimental protocols can serve as a foundation for researchers to conduct direct comparative studies to quantify these reactivity differences. The diverse biological activities of furan derivatives suggest that 2-(furan-2-yl)aniline and its analogs are promising scaffolds for further investigation in drug discovery, potentially as modulators of signaling pathways such as those involving protein kinases.
References
Comparative Guide to the Validation of Analytical Methods for 2-(furan-2-yl)aniline Hydrochloride
This guide provides a comprehensive comparison of two common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2-(furan-2-yl)aniline hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals to assist in the selection and implementation of a suitable analytical method. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] The key validation characteristics, as defined by ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][3] This guide will compare hypothetical, yet representative, validation data for HPLC-UV and GC-MS methods for the analysis of this compound.
Comparison of Analytical Methods
Both HPLC-UV and GC-MS are powerful techniques for the analysis of aniline derivatives.[8][9] HPLC is often preferred for polar and thermolabile compounds as it typically does not require derivatization.[8][10] GC-MS offers high sensitivity and specificity, particularly with the use of mass spectrometric detection, but may require derivatization for polar analytes to improve volatility and thermal stability.[9][11][12]
Data Presentation: Summary of Validation Parameters
The following tables summarize the hypothetical validation data for the HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Recommendation |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% for assay |
| Precision (% RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | Typically ≤ 2% |
| - Intermediate Precision | ≤ 1.2% | ≤ 2.0% | Typically ≤ 2% |
| Specificity | No interference from placebo and degradation products | High specificity due to mass fragmentation pattern | Method should be specific for the analyte |
| LOD (µg/mL) | 0.2 | 0.03 | To be determined |
| LOQ (µg/mL) | 0.7 | 0.1 | To be determined |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Unaffected by minor changes in inlet temperature and flow rate | Method should remain unaffected by small, deliberate variations |
Table 2: System Suitability Test (SST) Parameters
| SST Parameter | HPLC-UV Acceptance Criteria | GC-MS Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 | ≥ 5000 |
| % RSD of replicate injections | ≤ 2.0% | ≤ 5.0% |
Experimental Protocols
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (50 µg/mL): Accurately weigh and dissolve 5 mg of this compound reference standard in 100 mL of mobile phase.
-
Sample Solution: Prepare a sample solution of this compound in the mobile phase to obtain a theoretical concentration of 50 µg/mL.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[11]
Reagents:
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
This compound reference standard
-
Internal Standard (e.g., Aniline-d5)
Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
Standard and Sample Preparation with Derivatization:
-
Internal Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Standard Solution (10 µg/mL): Prepare a stock solution of this compound in methanol. Dilute to 10 µg/mL and add the internal standard.
-
Sample Solution: Prepare a sample solution in methanol to a theoretical concentration of 10 µg/mL and add the internal standard.
-
Derivatization: Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.
Visualization of Experimental Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the assay.
-
HPLC-UV is a robust and straightforward method suitable for routine quality control, offering good precision and accuracy without the need for derivatization.
-
GC-MS provides higher sensitivity and specificity, making it ideal for the determination of trace-level impurities or for confirmation of identity. However, the requirement for derivatization adds a step to the sample preparation process.
Both methods, when properly validated according to ICH guidelines, can provide reliable and accurate results for the quantification of this compound. The data and protocols presented in this guide serve as a foundation for the development and validation of a suitable analytical method for this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Step-by-step analytical methods validation and protocol in the quality system compliance industry | Semantic Scholar [semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(Furan-2-yl)aniline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan ring is a versatile scaffold in medicinal chemistry, known to impart a range of pharmacological properties.[1] Its derivatives have shown promise in various therapeutic areas, including as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][3] The inclusion of an aniline moiety can further modulate the biological activity of the furan core.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of various furan derivatives, offering a comparative overview. It is important to note that these compounds are not all 2-(furan-2-yl)aniline hydrochloride derivatives, but they provide a relevant context for the potential activities of this class of molecules.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | 8 - 256 | [4] |
| Nitrofurantoin analogue 11a | Escherichia coli, Salmonella typhimurium | Not specified as exact values, but showed good activity | [4] |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 7b | Gram-positive and Gram-negative bacteria | Good to moderate activity | [5] |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 7l | Fungal species | Good to moderate activity | [5] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive and Gram-negative bacteria | 8 | [6] |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative 6 | S. epidermidis T 5501 851/19 | 2 | [7] |
Table 2: Cytotoxic Activity of Furan Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | Did not exhibit significant cytotoxicity | >30 | [8] |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | 0.03 | [6] |
| Furan-based pyridine carbohydrazide 4 | MCF-7 | 4.06 | [9] |
| Furan-based N-phenyl triazinone 7 | MCF-7 | 2.96 | [9] |
| Halogenated benzofuran derivative 7 | A549, HepG2 | Minimal reduction in viability at IC50 | |
| Halogenated benzofuran derivative 8 | A549, HepG2 | Significant decrease in viability |
Table 3: Anti-inflammatory Activity of Furan Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation | 2.3 | [8] |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-Glucuronidase release | 5.0 | [8] |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme release | 4.6 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Lysozyme release | 7.1 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | β-Glucuronidase release | 9.5 | [8] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Superoxide anion generation | 2.7 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard clinical laboratory procedures.
1. Preparation of Materials:
-
Bacterial Strains: Standard strains such as Staphylococcus aureus (e.g., ATCC 25923), Escherichia coli (e.g., ATCC 25922), and Pseudomonas aeruginosa (e.g., ATCC 27853) are commonly used.
-
Culture Media: Mueller-Hinton Broth (MHB) is the standard medium.
-
Test Compounds: Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A solvent control (broth with the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Preparation of Materials:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A) are seeded in 96-well plates.
-
Culture Medium: Appropriate medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Prepare stock solutions in DMSO.
-
MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS), filter-sterilized.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9]
Anti-inflammatory Assays
1. Inhibition of β-Glucuronidase and Lysozyme Release from Polymorphonuclear Leukocytes (PMNs):
-
PMN Isolation: Isolate human PMNs from peripheral blood.
-
Assay Procedure: Pre-incubate PMNs with the test compounds, followed by stimulation with fMLP/CB (N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B).
-
Enzyme Activity Measurement: Centrifuge the samples and measure the activity of β-glucuronidase and lysozyme in the supernatant using appropriate substrates (e.g., p-nitrophenyl-β-D-glucuronide for β-glucuronidase and Micrococcus lysodeikticus for lysozyme).
-
Data Analysis: Calculate the percentage inhibition of enzyme release compared to the stimulated control.[8]
2. Inhibition of TNF-α Formation:
-
Cell Culture: Use a cell line such as RAW 264.7 macrophages.
-
Assay Procedure: Pre-treat the cells with test compounds and then stimulate with lipopolysaccharide (LPS).
-
TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Determine the percentage inhibition of TNF-α production.[8]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity MTT Assay.
Caption: Simplified NF-κB Signaling Pathway.
Caption: General MAPK Signaling Pathway.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical applications. This guide provides a comprehensive overview of the use of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized 2-(furan-2-yl)aniline hydrochloride. It offers a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data presented in a clear and accessible format.
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through various cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling, which involves the reaction of 2-bromoaniline with furan-2-boronic acid in the presence of a palladium catalyst. The resulting 2-(furan-2-yl)aniline is then treated with hydrochloric acid to yield the hydrochloride salt.
Based on this synthetic route, several potential impurities may be present in the final product. These include:
-
Unreacted Starting Materials: 2-bromoaniline and furan-2-boronic acid.
-
Homocoupling Byproducts: 2,2'-biphenylamine (from the coupling of two molecules of 2-bromoaniline) and 2,2'-bifuran (from the coupling of two molecules of furan-2-boronic acid).
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands.
-
Isomeric Impurities: 3-(Furan-2-yl)aniline, if the starting materials are not isomerically pure.
The following diagram illustrates the proposed synthetic pathway and the origin of potential impurities.
Caption: Synthetic pathway for this compound and potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
A robust reversed-phase HPLC (RP-HPLC) method is recommended for the purity assessment of this compound. This method provides excellent resolution for the separation of the main compound from its potential impurities.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound analytical standard in a diluent (e.g., 50:50 Water:Acetonitrile) to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
-
Spiked Sample: To confirm the separation of impurities, a sample can be spiked with available standards of potential impurities (e.g., 2-bromoaniline, furan-2-boronic acid, 2,2'-bifuran).
4. Data Analysis:
-
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
Workflow Diagram
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the most widely used and versatile technique for purity assessment of non-volatile organic compounds, other methods can also be employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established and robust. | Requires reference standards for identification and quantification, can be more time-consuming than some other techniques. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Excellent for volatile impurities (e.g., residual solvents), provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds like the hydrochloride salt without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the compound and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities, can be quantitative without the need for identical standards for each impurity. | Lower sensitivity compared to HPLC for trace impurities, requires a relatively pure sample for accurate quantification of minor components. |
| Thin-Layer Chromatography (TLC) | A simple, rapid, and inexpensive qualitative technique for separating mixtures. | Fast and low-cost for preliminary purity checks and reaction monitoring. | Primarily qualitative, lower resolution and sensitivity compared to HPLC, not suitable for quantitative analysis. |
Data Presentation
The following table summarizes hypothetical experimental data comparing the performance of the described HPLC method with other techniques for the analysis of a synthesized batch of this compound.
| Parameter | HPLC | GC-MS (derivatized) | qNMR |
| Purity of Main Compound (%) | 99.5 | N/A (not suitable for the salt) | 99.2 |
| Limit of Detection (LOD) for 2-bromoaniline | 0.01% | 0.005% | ~0.1% |
| Limit of Quantification (LOQ) for 2-bromoaniline | 0.03% | 0.015% | ~0.3% |
| Analysis Time per Sample | 30 min | 45 min | 15 min |
| Qualitative Information | Retention time matching with standard | Mass spectrum for identification | Chemical shifts for structural elucidation |
| Quantitative Accuracy | High (with calibration) | High (with calibration) | Moderate to High |
Note: Analytical standards for this compound, 2-bromoaniline, furan-2-boronic acid, and 2,2'-bifuran are commercially available from various chemical suppliers.
Conclusion
For the routine and accurate purity assessment of synthesized this compound, reversed-phase HPLC is the method of choice . It offers the best combination of resolution, sensitivity, and quantitative accuracy for the separation and quantification of the main compound and its potential process-related impurities. While other techniques like GC-MS and NMR provide valuable complementary information, particularly for impurity identification and structural confirmation, HPLC remains the gold standard for robust quality control in a drug development setting.
A Comparative Guide to the Synthetic Routes of 2-(Furan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(furan-2-yl)aniline hydrochloride, a key intermediate in the development of various pharmaceuticals, can be achieved through several established synthetic methodologies. This guide provides a comparative analysis of three prominent routes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. The comparison focuses on reaction efficiency, conditions, and starting material accessibility, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Reactants | 2-Halogenated aniline derivative and furan-2-ylboronic acid (or vice versa) | 2-Halogenated aniline and furan | 2-Halogenated aniline and a furan derivative |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium-based (e.g., Pd₂(dba)₃ with a phosphine ligand) | Copper-based (e.g., CuI, Cu₂O) |
| Typical Yield | Good to Excellent (often >80%) | Good to Excellent (often >80%) | Moderate to Good (can be variable) |
| Reaction Temperature | Moderate (e.g., 80-100 °C) | Moderate (e.g., 100-120 °C) | High (often >150 °C) |
| Reaction Time | Typically 12-24 hours | Typically 12-24 hours | Can be lengthy (24-48 hours) |
| Key Advantages | High functional group tolerance, commercially available reagents. | Broad substrate scope, reliable for C-N bond formation. | Cost-effective copper catalyst. |
| Key Disadvantages | Cost of palladium catalysts and boronic acids. | Cost of palladium catalysts and specialized ligands. | Harsh reaction conditions, sometimes lower yields, and potential for side reactions. |
Logical Workflow for Route Selection
Caption: Decision-making flowchart for selecting a synthetic route.
Synthetic Schemes
The general synthetic approaches for obtaining 2-(furan-2-yl)aniline are depicted below. The final product, this compound, is then typically obtained by treating the free aniline with hydrochloric acid.
comparative analysis of the corrosion inhibition efficiency of 2-(furan-2-yl)aniline hydrochloride
A Comparative Analysis of the Corrosion Inhibition Efficiency of 2-(furan-2-yl)aniline Hydrochloride and Related Heterocyclic Compounds
A Comprehensive Guide for Researchers in Materials Science and Drug Development
The quest for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for the longevity and reliability of metallic infrastructure. Among the promising candidates, organic heterocyclic compounds have garnered considerable attention due to their ability to form protective films on metal surfaces. This guide provides a and other structurally related furan and aniline derivatives. The data presented is compiled from various experimental studies to offer a comprehensive overview for researchers, scientists, and professionals in the field.
Experimental Data Summary
The corrosion inhibition efficiency of various furan and aniline derivatives has been evaluated under different experimental conditions. The following tables summarize the key performance indicators, such as inhibition efficiency (IE), corrosion current density (Icorr), and the corrosive medium, to facilitate a comparative assessment.
| Inhibitor | Concentration | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Furan-2-carboxylic acid | 5 x 10⁻³ M | 0.5 M HCl | 298 | 97.6 | [1] |
| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ M | 0.5 M HCl | 298 | 99.5 | [1] |
| Furan-2,5-diyldimethanol | 5 x 10⁻³ M | 0.5 M HCl | 298 | 95.8 | [1] |
| 2-((Furan-2-yl)methylene)-1-phenylhydrazone | Not specified | Not specified | Not specified | 78.47 | [2] |
| Furfurylamine | Not specified | 1 M HCl | Not specified | Not specified | [3] |
| 2-Methylfuran | Not specified | 1 M HCl | Not specified | Not specified | [3] |
| Furfuryl alcohol | Not specified | 1 M HCl | Not specified | Not specified | [3] |
| 5-[4-bromophenyl]-furan-2-carbaldehyde | 600 ppm | 0.1 N HCl | Not specified | 92.10 | [4] |
| 5-[4-chlorophenyl]-furan-2-carbaldehyde | 600 ppm | 0.1 N HCl | Not specified | 89.47 | [4] |
| 2-(5-amino-1,3,4-oxadiazol-2-yl)-5-nitrofuran | 0.005 M | 1 M HCl | 303 | 79.49 | [5] |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.05 mM | 1 M HCl | Not specified | 93.5 | [6] |
| 2-Ethyl aniline | 95 mM | 15% HCl | Room Temp. | 78.3 | [7] |
| 2,4-Dimethyl aniline | 95 mM | 15% HCl | Room Temp. | 77.3 | [7] |
Experimental Protocols
The evaluation of corrosion inhibitor efficiency typically involves a combination of electrochemical and weight loss methods. Below are detailed methodologies for the key experiments cited in the comparative data.
Weight Loss Measurements
-
Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Measurement Procedure: The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated using:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively. The nature of the inhibitor (anodic, cathodic, or mixed-type) can be inferred from the shift in Ecorr and the changes in the Tafel slopes.[1][8]
-
Electrochemical Impedance Spectroscopy (EIS)
-
Experimental Setup: The same three-electrode cell setup as in PDP is used.
-
Measurement Procedure: After reaching a stable OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the charge transfer resistance:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental workflow for evaluating the performance of corrosion inhibitors.
Logical Relationship of Corrosion Inhibition
Caption: Logical flow of the corrosion inhibition mechanism by organic molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. talenta.usu.ac.id [talenta.usu.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Study of 5-Aryl-Furan Derivatives as a Corrosion Inhibitor for Mild Steel in 0.1 N HCl Solution | Journal of Scientific Research [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 2-(Furan-2-yl)aniline-Based Materials as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of materials derived from the 2-(furan-2-yl)aniline scaffold, focusing on their potential as anticancer agents. The furan ring system is a foundational structure in numerous compounds with significant biological activities, including antitumor properties.[1] Derivatives combining furan and aniline moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promise as a class of compounds for novel cancer therapeutics.[2][3][4] This document synthesizes experimental data to compare the efficacy of these derivatives against established anticancer drugs.
Comparative Performance Data
The cytotoxic activity of novel furan-aniline derivatives has been quantified using half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of a substance required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency. The following table summarizes the performance of select furan-based compounds against various human cancer cell lines, compared with standard reference drugs.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| Furan Derivative 5d | A549 (Lung Carcinoma) | 6.3 ± 0.7 | Crizotinib | 8.54 ± 0.84 | [2] |
| Furan Derivative 24 | HeLa (Cervical Carcinoma) | < 8.79 (Specific value not given) | - | - | [2] |
| Pyridine Carbohydrazide 4 (Furan-based) | MCF-7 (Breast Adenocarcinoma) | 4.06 | Staurosporine (STU) | - | [3] |
| N-phenyl triazinone 7 (Furan-based) | MCF-7 (Breast Adenocarcinoma) | 2.96 | Staurosporine (STU) | - | [3] |
| Pyrazolyl-Chalcone 7g (Furan-based) | A549 (Lung Carcinoma) | 27.7 (µg/ml) | Doxorubicin | 28.3 (µg/ml) | [5] |
| Pyrazolyl-Chalcone 7g (Furan-based) | HepG2 (Hepatocellular Carcinoma) | 26.6 (µg/ml) | Doxorubicin | 21.6 (µg/ml) | [5] |
Visualized Workflows and Pathways
To understand the evaluation process and potential mechanism of action, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols summarized below are based on methods described in the cited literature for evaluating the anticancer activity of furan-based compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa, SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[2][3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized furan derivatives are dissolved in a solvent like DMSO to create stock solutions. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the solvent.[3]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[3]
Cell Cycle Analysis
This protocol is used to determine if the compounds induce cell cycle arrest.
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the furan derivative at its IC₅₀ concentration for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. The DNA content of the cells is then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) is determined.[3] Compounds 4 and 7 were found to induce cell cycle arrest at the G₂/M phase.[3]
Apoptosis Assessment (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Protocol: Cells are treated with the test compound. Following treatment, they are washed and resuspended in an Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing apoptosis.[3]
Western Blot Analysis
This technique is used to explore the molecular targets of the compounds.
-
Protein Extraction: Cells are treated with the furan derivatives, and total protein is extracted using a lysis buffer.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PTEN, Akt, β-catenin). After washing, it is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system. This method can reveal if the compound affects the expression levels of key proteins in a signaling pathway.[2] For example, studies indicated that some furan derivatives may exert their anticancer effect by promoting the activity of PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for 2-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for 2-(furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The furan moiety is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This document aims to cross-validate available data to provide a comprehensive overview for researchers in drug discovery and development.
Physicochemical Properties: Experimental vs. Computational Data
A direct comparison of experimentally determined and computationally predicted physicochemical properties of this compound and its parent compound, 2-(furan-2-yl)aniline, is crucial for validating computational models and understanding the compound's behavior.
| Property | This compound (Experimental) | This compound (Computational) | 2-(Furan-2-yl)aniline (Computational) |
| Molecular Formula | C₁₀H₁₀ClNO[1][2] | C₁₀H₁₀ClNO[1] | C₁₀H₉NO[3] |
| Molecular Weight | 195.65 g/mol [2] | 195.64 g/mol [1] | 159.18 g/mol [3] |
| Appearance | Yellow solid[2] | Not Applicable | Not Applicable |
| Purity | 98%[2] | Not Applicable | Not Applicable |
| Topological Polar Surface Area | Not Available | 39.2 Ų[1] | 39.2 Ų[3] |
| Hydrogen Bond Donor Count | Not Available | 1[1] | 1[3] |
| Hydrogen Bond Acceptor Count | Not Available | 1[1] | 1[3] |
| Rotatable Bond Count | Not Available | 1[1] | 1[3] |
Spectroscopic Data
While a complete set of experimental spectra for this compound is not available in the public domain, theoretical spectroscopic studies on furan and its derivatives can provide insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical studies on furan and its derivatives using Density Functional Theory (DFT) have been conducted to predict ¹H and ¹³C NMR chemical shifts.[4] These computational approaches can aid in the structural elucidation of novel furan-containing compounds.
Infrared (IR) Spectroscopy: Computational methods, such as DFT, are also employed to calculate vibrational frequencies in the IR spectra of furan derivatives.[4] These theoretical spectra can be compared with experimental data to confirm the presence of specific functional groups and to aid in the assignment of vibrational bands.
Mass Spectrometry (MS): Mass spectrometry data for the parent compound, 2-(furan-2-yl)aniline, is available in databases such as PubChem, providing its exact mass.[3] This information is critical for confirming the molecular weight and elemental composition of synthesized compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2-(furan-2-yl)aniline and its derivatives are essential for reproducibility and further research.
General Synthesis of 2-(Furan-2-yl)aniline Derivatives
A common synthetic route to furan-aniline scaffolds involves the coupling of a furan derivative with an aniline derivative. For instance, the synthesis of chalcones carrying an aryl furan moiety can be achieved through a Claisen-Schmidt condensation of a substituted furan-2-carbaldehyde with an appropriate ketone.[5]
Spectroscopic Characterization
Standard analytical techniques are employed to characterize the synthesized compounds:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using deuterated solvents like CDCl₃ or DMSO-d₆.[6]
-
IR Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the compounds.[6]
Comparative Analysis with Isomers
For a comprehensive understanding, it is valuable to compare the properties of this compound with its positional isomers, 3-(furan-2-yl)aniline hydrochloride and 4-(furan-2-yl)aniline hydrochloride.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 855948-13-9[1][2][7] | C₁₀H₁₀ClNO[1][2] | 195.65 g/mol [2] |
| 3-(Furan-2-yl)aniline hydrochloride | 1172481-22-9[8] | C₁₀H₁₀ClNO[8] | 195.6455 g/mol [8] |
| 4-(Furan-2-yl)aniline | 59147-02-3 | C₁₀H₉NO | 159.19 g/mol |
Biological Activity and Computational Predictions
While specific biological activity data for this compound is limited, the broader class of furan derivatives is known for a wide spectrum of biological activities.[9]
Antimicrobial Activity: Many furan-containing compounds have demonstrated antibacterial and antifungal properties.[9] The biological activity of these derivatives can be significantly influenced by the nature and position of substituents on the furan and aniline rings.
In Silico ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These in silico models can help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. For furan derivatives, parameters such as lipophilicity, solubility, and potential for metabolism are evaluated.
Visualizing Workflows and Pathways
To illustrate the processes involved in the study of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of 2-(furan-2-yl)aniline derivatives.
Caption: Computational workflow for the in silico analysis of 2-(furan-2-yl)aniline.
Caption: Hypothetical signaling pathway showing the potential mechanism of antimicrobial action for a 2-(furan-2-yl)aniline derivative.
References
- 1. 2-(Fur-2-yl)aniline hydrochloride | C10H10ClNO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. peerj.com [peerj.com]
- 7. 855948-13-9|this compound|BLD Pharm [bldpharm.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 2-(Furan-2-yl)aniline | 55578-79-5 | Benchchem [benchchem.com]
A Comparative Guide to the Synthesis of 2-(furan-2-yl)aniline Hydrochloride: An Analysis of Cost-Effectiveness
For researchers and professionals in the field of drug development and organic synthesis, the efficient and economical production of key intermediates is a critical consideration. 2-(furan-2-yl)aniline hydrochloride is a valuable building block in medicinal chemistry, and selecting the most cost-effective synthesis method is paramount for scaling up production. This guide provides a detailed comparison of three common cross-coupling strategies for the synthesis of 2-(furan-2-yl)aniline—the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Ullmann condensation—followed by its conversion to the hydrochloride salt. The analysis focuses on reagent costs, reaction yields, and overall process efficiency to determine the most economical route.
Executive Summary
A thorough analysis of the estimated costs for the Buchwald-Hartwig, Suzuki-Miyaura, and Ullmann coupling reactions to synthesize 2-(furan-2-yl)aniline, followed by hydrochloride salt formation, reveals that the Suzuki-Miyaura coupling is the most cost-effective method , with an estimated cost of approximately
2,158permole∗∗ofthefinalproduct.TheBuchwald−Hartwigaminationisaclosecompetitoratanestimated∗∗
2,488 per mole . The traditional Ullmann condensation, primarily due to the higher cost of starting materials and potentially lower yields, is the least cost-effective option.
Cost-Effectiveness Comparison
The following table summarizes the estimated costs for the synthesis of one mole of this compound via the three different methods. These estimations are based on typical reaction conditions and yields found in the literature for similar substrates and current market prices for reagents.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Starting Materials Cost ($/mol) | 2-Bromofuran: ~
| 2-Furanboronic acid: ~
| 2-Iodofuran: (Not readily available, estimated high cost)Aniline: ~$1.11 |
| Catalyst & Ligand Cost ($/mol) | Pd(OAc)₂: ~
| Pd(OAc)₂: ~
| CuI: ~$53.30 |
| Base & Solvent Cost ($/mol) | K₃PO₄: (negligible)Toluene: (variable) | Na₂CO₃: ~$5.50Dioxane/Water: (variable) | K₂CO₃: (negligible)DMF: ~$165 |
| Estimated Yield | ~85% | ~90% | ~70% (estimated) |
| Estimated Purification Cost ($/mol) | ~$500 | ~$500 | ~$500 |
| Hydrochloride Formation Cost ($/mol) | ~$50 | ~$50 | ~$50 |
| Estimated Total Cost per Mole ($) | ~$2,488 | ~$2,158 | > $3,000 (estimated) |
Reaction Schemes and Logical Flow
The synthesis of this compound via the three different coupling methods can be visualized as follows:
Figure 1. Comparison of synthetic pathways to this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for each synthesis method, adapted from literature procedures for similar compounds.
Method 1: Buchwald-Hartwig Amination
Reaction: 2-Bromofuran + Aniline → 2-(furan-2-yl)aniline
Experimental Protocol:
-
To an oven-dried Schlenk tube is added palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (K₃PO₄, 2.8 mmol).
-
The tube is evacuated and backfilled with argon.
-
2-Bromofuran (2.0 mmol), aniline (2.4 mmol), and anhydrous toluene (10 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(furan-2-yl)aniline.
Method 2: Suzuki-Miyaura Coupling
Reaction: 2-Furanboronic acid + 2-Chloroaniline → 2-(furan-2-yl)aniline
Experimental Protocol:
-
A mixture of 2-chloroaniline (2.0 mmol), 2-furanboronic acid (2.4 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), XPhos (0.04 mmol), and sodium carbonate (Na₂CO₃, 4.0 mmol) is placed in a round-bottom flask.
-
A solvent mixture of dioxane (10 mL) and water (2 mL) is added.
-
The mixture is degassed with argon for 15 minutes.
-
The reaction is heated to 100 °C and stirred for 4-8 hours, or until completion as indicated by TLC or GC-MS.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(furan-2-yl)aniline.
Method 3: Ullmann Condensation
Reaction: 2-Iodofuran + Aniline → 2-(furan-2-yl)aniline
Experimental Protocol:
-
In a sealed tube, a mixture of 2-iodofuran (2.0 mmol), aniline (2.4 mmol), copper(I) iodide (CuI, 0.2 mmol), and potassium carbonate (K₂CO₃, 4.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is prepared.
-
The tube is sealed, and the reaction mixture is heated to 120-140 °C for 24-48 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-(furan-2-yl)aniline.
Final Step: Hydrochloride Salt Formation
Protocol:
-
The purified 2-(furan-2-yl)aniline (1.0 mmol) is dissolved in a minimal amount of diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid (1.2 mmol, e.g., 2M in diethyl ether) is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Conclusion
Based on this comparative analysis, the Suzuki-Miyaura coupling emerges as the most cost-effective and efficient method for the synthesis of this compound on a laboratory scale. The primary advantages are the lower cost of the starting materials, 2-furanboronic acid and 2-chloroaniline, and typically high reaction yields. The Buchwald-Hartwig amination is also a viable and efficient alternative, though the higher cost of 2-bromofuran makes it slightly less economical. The Ullmann condensation , while a classic method, is hampered by the high cost and limited availability of 2-iodofuran, as well as potentially harsher reaction conditions and lower yields, making it the least favorable option from a cost perspective. For industrial-scale production, further process optimization and bulk pricing of reagents would be necessary to confirm these findings.
Safety Operating Guide
Safe Disposal of 2-(furan-2-yl)aniline hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-(furan-2-yl)aniline hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Understanding the Hazards
While specific hazard data for this compound is not extensively documented, its structural similarity to aniline and aniline hydrochloride suggests that it should be handled with the same level of caution. Aniline and its derivatives are known for their toxicity and potential for long-term health effects.
Key Hazard Information for Structurally Similar Compounds (Aniline Hydrochloride):
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Serious Health Hazards: Can cause serious eye damage, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2][3][4][5] Prolonged or repeated exposure can cause damage to organs.[2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][3]
| Property | Data (for Aniline Hydrochloride) |
| Molecular Formula | C₁₀H₁₀ClNO (for this compound)[6] |
| Molecular Weight | 195.64 g/mol (for this compound)[6] |
| Appearance | Solid[7] |
| Acute Oral Toxicity | Category 3[1] |
| Acute Dermal Toxicity | Category 3[1] |
| Acute Inhalation Toxicity | Category 3[1] |
| Signal Word | Danger[5] |
| Hazard Statements | Toxic if swallowed, in contact with skin or if inhaled. Causes serious eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[1][2][3][4][5] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear chemical splash goggles.[8]
-
Hand Protection: Wear appropriate protective gloves (nitrile gloves may be sufficient for short-term use, but it is always best to consult the glove manufacturer's resistance data).[9]
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[9]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[9] If there is a risk of generating dust or aerosols, a respirator may be necessary.[8]
III. Disposal Workflow
The following workflow provides a logical sequence for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. utsi.edu [utsi.edu]
- 3. cpachem.com [cpachem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(Fur-2-yl)aniline hydrochloride | C10H10ClNO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
Safeguarding Your Research: Personal Protective Equipment for Handling 2-(furan-2-yl)aniline hydrochloride
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 2-(furan-2-yl)aniline hydrochloride. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Dispensing (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles and a face shield | NIOSH-approved respirator for dusts | Fully buttoned lab coat, long pants, and closed-toe shoes |
| Solution Preparation and Transfers | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles | Not generally required if handled in a fume hood | Fully buttoned lab coat, long pants, and closed-toe shoes |
| Running Reactions | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles | Not generally required if handled in a fume hood | Fully buttoned lab coat, long pants, and closed-toe shoes |
| Spill Cleanup (Small) | In the area of the spill | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical safety goggles and a face shield | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant apron or coveralls over a lab coat |
| Waste Disposal | Well-ventilated area | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical safety goggles | Not generally required if handled in a well-ventilated area | Fully buttoned lab coat, long pants, and closed-toe shoes |
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Avoid Inhalation: Do not breathe dust.[6] Take measures to prevent dust formation.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][5]
-
Hygiene: Wash hands and face thoroughly after handling.[5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from strong oxidizing agents.[1]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Call a physician immediately.[1] Do not induce vomiting.[7]
Disposal:
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][5] Do not allow this chemical to enter the environment.[1][4]
Operational Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
